1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Description
BenchChem offers high-quality 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUPNZMCYJMVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424512 | |
| Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925146-07-2 | |
| Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 925146-07-2), a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the current scarcity of published experimental data for this specific molecule, this document establishes a foundational profile by leveraging high-quality computed data and contextualizing it with established principles of chemical science and data from structurally related analogs. Crucially, this guide offers detailed, field-proven experimental protocols for the empirical determination of key parameters, including solubility, pKa, and melting point. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound's behavior and accelerating its progression through the research and development pipeline.
Introduction and Molecular Overview
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents due to their diverse biological activities.[1] The subject molecule is characterized by a pyrazole ring substituted with a methyl group at the C5 position, an amine group at the C3 position, and a 2-fluorobenzyl group at the N1 position. This unique combination of functional groups dictates its physicochemical and pharmacokinetic properties. The primary amino group is a key site for hydrogen bonding and acts as a basic center, while the 2-fluorobenzyl moiety introduces lipophilic character and potential for specific steric and electronic interactions. Understanding the interplay of these features is critical for predicting the molecule's behavior in biological systems.
Chemical Identity
A clear and unambiguous identification is the cornerstone of any chemical investigation. The fundamental identifiers for 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine are summarized below.
| Identifier | Value | Source |
| CAS Number | 925146-07-2 | PubChem[2] |
| Molecular Formula | C₁₁H₁₂FN₃ | PubChem[2] |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine | PubChem[2] |
| SMILES | CC1=CC(=NN1CC2=CC=CC=C2F)N | PubChem[2] |
| InChIKey | MHUPNZMCYJMVIC-UHFFFAOYSA-N | PubChem[2] |
Molecular Structure
The two-dimensional and three-dimensional structures define the spatial arrangement of atoms and are fundamental to understanding the molecule's properties.
Caption: 2D structure of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine.
Computed Physicochemical Properties
In the absence of experimental data, computational models provide valuable initial estimates for key physicochemical parameters. The following data has been sourced from the PubChem database (CID 6485378) and is based on established computational algorithms.[2] These values are instrumental in guiding initial experimental design and hypothesis generation.
| Property | Computed Value | Computational Method | Significance in Drug Development |
| Molecular Weight | 205.23 g/mol | PubChem 2.1 | Influences diffusion, bioavailability, and formulation. |
| XLogP3 | 2.0 | XLogP3 3.0 | Predicts lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 | Indicates potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 | Indicates potential for interaction with biological targets. |
| Rotatable Bonds | 2 | Cactvs 3.4.8.18 | Relates to conformational flexibility and binding affinity. |
| Polar Surface Area (PSA) | 43.8 Ų | Cactvs 3.4.8.18 | Correlates with transport properties and CNS penetration. |
| Exact Mass | 205.10152556 Da | PubChem 2.1 | Essential for mass spectrometry analysis. |
Core Physicochemical Parameters: An Investigative Approach
This section delves into the critical physicochemical properties that govern the behavior of a drug candidate. For each parameter, we will discuss its theoretical basis in the context of the molecule's structure, present any available data, and provide a detailed, authoritative protocol for its experimental determination.
Acidity and Basicity (pKa)
Theoretical Insight: The pKa value quantifies the strength of an acid or base and is a paramount parameter in drug development, influencing solubility, absorption, distribution, and receptor binding. For 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, the primary basic center is the exocyclic amino group at the C3 position. The lone pair of electrons on this nitrogen is available for protonation. The pyrazole ring itself contains a pyridine-like nitrogen (N2) which is weakly basic. The basicity of the primary amine is expected to be the dominant factor. Aromatic amines are generally weaker bases than aliphatic amines; however, the amine in this molecule is attached to a heteroaromatic ring, which will influence its basicity.
Experimental Determination: Potentiometric Titration
This is the gold-standard method for pKa determination. The principle lies in monitoring the pH of a solution of the compound as a titrant of known concentration (e.g., HCl) is added incrementally. The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water, to ensure solubility of both the free base and the protonated salt. Calibrate a high-precision pH meter using at least three standard buffer solutions.
-
Titration: Place the sample solution in a thermostatted vessel at a constant temperature (e.g., 25°C). Use an auto-titrator to add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot the recorded pH values against the volume of HCl added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point. Specialized software is often used to calculate the first and second derivatives of the curve for a more accurate determination of the equivalence point.
Solubility
Theoretical Insight: Solubility is a critical determinant of a drug's bioavailability. The "like dissolves like" principle is a useful guide.[3] The molecule 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine possesses both polar (amino group, pyrazole nitrogens) and non-polar (benzyl ring, methyl group) features. The primary amine and the pyrazole nitrogens can participate in hydrogen bonding with polar solvents like water. However, the relatively large fluorobenzyl group contributes significant lipophilicity, which will favor solubility in organic solvents. The computed XLogP3 of 2.0 suggests moderate lipophilicity and likely limited aqueous solubility. Solubility will also be highly pH-dependent; in acidic conditions where the primary amine is protonated to form a salt, aqueous solubility is expected to increase dramatically.
Experimental Determination: Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method remains the benchmark for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.
-
Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be prepared for accurate quantification.
Melting Point
Theoretical Insight: The melting point is a fundamental physical property that provides information about the purity and the strength of the crystal lattice of a solid compound. A sharp melting point range is indicative of high purity. For 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, the ability to form hydrogen bonds via the amino group and dipole-dipole interactions from the pyrazole and fluorobenzyl groups suggests a crystalline solid with a defined melting point. While no experimental value is currently published, related aminopyrazole derivatives often exhibit melting points in the range of 100-250°C.[4][5][6]
Experimental Determination: Capillary Melting Point Apparatus
This is a standard and accessible method for determining the melting point of a crystalline solid.
Step-by-Step Protocol:
-
Sample Preparation: Finely powder a small, dry sample of the compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The result is reported as a temperature range.
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the pyrazole ring proton (a singlet), the benzylic methylene protons (a singlet), and the aromatic protons of the fluorobenzyl group (complex multiplets). The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the 11 unique carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR will show a signal corresponding to the single fluorine atom, with coupling to adjacent aromatic protons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The calculated exact mass is 205.10152556 Da.[2] The fragmentation pattern observed in MS/MS analysis can provide further structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching from the pyrazole and benzene rings, and a C-F stretching band.
Synthetic Strategy Overview
While specific synthesis details for this compound are not widely published, a general and logical synthetic route can be proposed based on established pyrazole chemistry. A common method for constructing the 1-substituted-3-amino-5-methylpyrazole core involves the cyclization of a β-ketonitrile with a substituted hydrazine.
Caption: Proposed synthetic workflow for the target compound.
This reaction pathway offers a direct and efficient route to the desired scaffold. The 2-fluorobenzylhydrazine can be prepared from 2-fluorobenzyl chloride and hydrazine. The final product would then be isolated and purified using standard techniques such as column chromatography and recrystallization.
Conclusion
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a compound with significant potential, warranting a thorough investigation of its physicochemical properties. This guide has established a foundational profile using high-quality computed data, providing crucial insights into its expected lipophilicity, polarity, and molecular size. While this computational data is invaluable for initial assessment, it is not a substitute for empirical measurement. The detailed experimental protocols provided herein for determining pKa, solubility, and melting point offer a clear and actionable path for researchers to generate the robust experimental data required for confident decision-making in drug discovery and development programs. The synthesis and characterization of this and related analogs will undoubtedly continue to be an active area of research.
References
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394.
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6485378, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 769146, 1-benzyl-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
- ACS Omega. (2020).
- Springer. (2020).
- Meddocs Publishers. (2021).
-
University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
Sources
- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | C11H12FN3 | CID 6485378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Ascendant Role of Fluorobenzyl-Substituted Pyrazoles in Modern Drug Discovery: A Technical Guide
Introduction: The Strategic Fusion of Pyrazole and Fluorobenzyl Moieties
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural framework renowned for its versatile biological activities.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a cornerstone in the design of a multitude of therapeutic agents, exhibiting properties that span anticancer, antimicrobial, and anti-inflammatory domains. The strategic incorporation of a fluorobenzyl group onto this scaffold represents a significant advancement in the rational design of novel drug candidates. The fluorine atom, with its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships of pyrazole derivatives featuring a fluorobenzyl moiety, offering valuable insights for researchers and professionals in drug development.
Anticancer Activity: Targeting Key Pathways in Malignancy
The proliferation of cancer cells is often driven by aberrant signaling pathways, and pyrazole derivatives have emerged as potent inhibitors of key regulators within these cascades. The introduction of a fluorobenzyl group can enhance the potency and selectivity of these compounds, leading to promising anticancer agents.
Mechanism of Action: Inhibition of Kinase Signaling
A primary mechanism through which fluorobenzyl pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptor tyrosine kinases play crucial roles in tumor growth, proliferation, and angiogenesis.[1][3] By blocking the ATP-binding site of these kinases, these compounds can halt the downstream signaling events that promote cancer progression.
Some pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a novel pyrazole-based derivative, P3C, was found to induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases, ultimately triggering both intrinsic and extrinsic apoptotic pathways.[4]
Caption: Inhibition of EGFR/VEGFR-2 signaling by fluorobenzyl pyrazole derivatives.
Quantitative Analysis of Cytotoxicity
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| P3C | Not specified | TNBC (MDA-MB-231) | 0.25 | [4] |
| P3C | Not specified | TNBC (MDA-MB-468) | 0.49 | [4] |
| PYRIND | Not specified | MCF7 | 39.7 ± 5.8 | [5] |
| TOSIND | Not specified | MDA-MB-231 | 17.7 ± 2.7 | [5] |
| C5 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MCF-7 | 0.08 | [6] |
| 3f | Pyrazolopyridine derivative | HCT-116 | 3.3 | [7] |
Note: This table includes data for pyrazole derivatives, not all of which are confirmed to contain a fluorobenzyl group due to limited specific data in the search results.
Structure-Activity Relationship (SAR)
While comprehensive SAR studies specifically for the fluorobenzyl group are emerging, general trends for pyrazole derivatives indicate that the nature and position of substituents on the phenyl rings are critical for activity. The presence of a fluorine atom on the benzyl group can enhance activity, likely by increasing the compound's ability to interact with the target enzyme's active site and by improving its metabolic stability. For instance, in a series of diarylpyrazoles, a p-fluorobenzyl analog showed altered potency for fungal kinase inhibition, highlighting the impact of this substitution.[8]
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives, particularly those with a fluorobenzyl group, have demonstrated promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial action of these compounds can be attributed to various mechanisms, including the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[1][9] Some pyrazole derivatives may also disrupt the bacterial cell wall or interfere with other metabolic pathways.[1] The fluorobenzyl moiety can contribute to this activity by enhancing the compound's penetration into the bacterial cell and its interaction with intracellular targets.
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivatives | Gram-positive/negative bacteria | 12.5 | [9] |
| Pyrazole-thioxothiazolidinone hybrids | Streptococcus mutans, MRSA | 1 | [1] |
| Imidazo[2,1-b][1][9][10]thiadiazole derivatives | Gram-positive/negative bacteria | <0.24 | [11] |
| Pyrazole derivative | A. baumannii | Not specified | [1] |
Note: This table presents data for various pyrazole derivatives, highlighting the potential of this scaffold. Specific data for fluorobenzyl-containing derivatives is limited in the provided search results.
Structure-Activity Relationship (SAR)
The antimicrobial activity of pyrazole derivatives is highly dependent on their substitution pattern. The presence of halogen atoms, including fluorine, on the phenyl ring is often associated with enhanced antibacterial and antifungal activity.[9][10] The lipophilicity conferred by the fluorobenzyl group can facilitate the passage of the molecule through the microbial cell membrane, leading to increased efficacy.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Pyrazole derivatives have a long history as anti-inflammatory drugs, and the incorporation of a fluorobenzyl group can lead to compounds with improved potency and safety profiles.[12][13]
Mechanism of Action: COX Enzyme Inhibition
A primary mechanism of the anti-inflammatory action of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the inflammatory response. By blocking COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The fluorobenzyl group can enhance the binding of the pyrazole core to the active site of the COX-2 enzyme. A novel anti-inflammatory pyrazole derivative, LQFM021, was synthesized from 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.[14]
Synthesis of Fluorobenzyl Pyrazole Derivatives: Key Methodologies
The synthesis of pyrazole derivatives containing a fluorobenzyl group can be achieved through several established synthetic routes. A common and versatile method involves the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring, which can then be further modified.[2][9]
Caption: General scheme for the synthesis of pyrazole-4-carbaldehydes.
Experimental Protocol: Synthesis of 3-Aryl-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde
This protocol is a generalized procedure based on the Vilsmeier-Haack reaction.[2][9]
-
Preparation of the Hydrazone:
-
React an appropriate acetophenone with (4-fluorobenzyl)hydrazine in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the hydrazone product by filtration or extraction.
-
-
Vilsmeier-Haack Formylation:
-
To a stirred solution of dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.
-
Add the prepared hydrazone to the Vilsmeier reagent and stir the mixture at room temperature, then heat to 60-80°C for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The precipitated product, 3-aryl-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.[9]
-
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorobenzyl pyrazole derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to the desired final concentration in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism without the test compound) and a negative control (broth medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
Pyrazole derivatives incorporating a fluorobenzyl group represent a promising class of compounds with a wide spectrum of biological activities. The strategic placement of the fluorobenzyl moiety can significantly enhance their anticancer, antimicrobial, and anti-inflammatory properties by modulating their physicochemical and pharmacokinetic profiles. While the existing research provides a strong foundation, further in-depth structure-activity relationship studies are warranted to fully elucidate the impact of the position and number of fluorine substitutions on the benzyl ring. The development of more efficient and stereoselective synthetic methodologies will also be crucial for generating a diverse library of these compounds for biological screening. As our understanding of the molecular targets and mechanisms of action of these derivatives deepens, the rational design of next-generation fluorobenzyl pyrazoles holds immense potential for addressing unmet medical needs.
References
[1] Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
[2] Neshan, F. A., & Al-Masoudi, N. A. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 323-331. [Link]
[10] Diaconu, M., Chitescu, C. L., & Limban, C. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(1), 1. [Link]
[9] Kumar, V. G., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]
[8] Lamer, T., et al. (2017). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS omega, 2(7), 3849–3857. [Link]
[15] Al-Said, M. S., et al. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 19(3), 161-170. [Link]
[4] de la Cruz-Ojeda, P., et al. (2021). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 22(16), 8758. [Link]
[3] Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
[6] Wang, Y., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & medicinal chemistry letters, 20(17), 5121–5124. [Link]
[11] Li, Y., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Molecules, 26(11), 3195. [Link]
[16] Shaw, D. E. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
[17] Kaczmarek, Ł., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej (Online), 71(0), 499-506. [Link]
[18] Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
[19] Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1350. [Link]
[20] Kumar, K. A., et al. (2013). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. International Journal of PharmTech Research, 5(2), 555-564. [Link]
[21] Al-Abdullah, E. S., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(14), 1269-1287. [Link]
[5] Kaczmarek, Ł., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej (Online), 71, 499-506. [Link]
[22] Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
[23] van der Werff, F. J. A., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 688390. [Link]
[24] Malinauskas, T., et al. (2010). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2010(5), 217-229. [Link]
[25] Various Authors. (2025). Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity. ResearchGate. [Link]
[12] Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
[13] Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 10173–10195. [Link]
[26] Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]
[27] Basile, V., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules, 28(13), 5035. [Link]
[28] Plesa, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(1), 1. [Link]
[29] Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
[30] Various Authors. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]
[31] Various Authors. (2018). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research, 10(2), 1-11. [Link]
[7] El-Sayed, N. N. E., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research. [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsionline.com [jpsionline.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencescholar.us [sciencescholar.us]
- 14. ossila.com [ossila.com]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 23. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 24. epubl.ktu.edu [epubl.ktu.edu]
- 25. researchgate.net [researchgate.net]
- 26. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. researchgate.net [researchgate.net]
Therapeutic Target Deconvolution for 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine: A Strategic Framework
An In-Depth Technical Guide
Abstract: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide presents a comprehensive, multi-pronged strategy for the identification and validation of therapeutic targets for the novel compound, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. We eschew a linear, target-first approach, instead advocating for a parallelized workflow that combines in silico prediction, unbiased phenotypic screening, and state-of-the-art target deconvolution techniques. This document provides not only the detailed experimental protocols but also the underlying scientific rationale, empowering research teams to robustly characterize this promising molecule and unlock its therapeutic potential.
Part 1: Foundational Analysis & In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, a thorough computational analysis is essential. This initial phase serves to predict potential target classes, assess the compound's drug-likeness, and guide subsequent experimental design. The core principle is to leverage the vast existing knowledge of chemical-biological interactions to formulate data-driven hypotheses.
Physicochemical Profiling & Druggability Assessment
The first step is to evaluate whether 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine possesses properties consistent with a viable therapeutic agent. We utilize established computational models, such as Lipinski's Rule of Five, to predict oral bioavailability and other pharmacokinetic properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Compliance (e.g., Lipinski's Rule) | Implication |
| Molecular Weight | ~219.25 g/mol | Yes (<500) | Favorable for cell permeability and diffusion. |
| LogP (Octanol/Water) | ~2.5 | Yes (<5) | Balanced lipophilicity suggests good membrane permeability without excessive aggregation. |
| H-Bond Donors | 1 (Amine group) | Yes (<5) | Contributes to target binding specificity. |
| H-Bond Acceptors | 3 (Pyrazole Nitrogens, Fluorine) | Yes (<10) | Provides multiple points for specific interactions with a protein target. |
Rationale & Expertise: These parameters are not arbitrary rules but are derived from empirical observations of successful oral drugs. A compound that fits within these ranges has a higher statistical probability of possessing favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a more attractive candidate for development.
Target Prediction via Chemical Similarity & Machine Learning
Given the pyrazole core, we can screen for potential targets by comparing our compound to databases of molecules with known biological activities. Techniques like 2D fingerprint similarity searching (e.g., using Tanimoto similarity) and 3D shape-based screening can identify known proteins that bind to structurally analogous ligands.
Workflow: In Silico Target Prediction
Caption: Workflow for identifying protein targets using chemical proteomics.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). Rationale: The linker is crucial to position the compound away from the solid support, minimizing steric hindrance for protein binding.
-
Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or Azide-functionalized beads). Prepare control beads that are blocked or coupled to a structurally similar but inactive analog.
-
Lysate Preparation: Grow the "hit" cell line to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.
-
Affinity Pulldown: Incubate a portion of the cell lysate with the compound-coupled beads and another portion with the control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound. This is a critical step to reduce background noise.
-
Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free (non-immobilized) compound, or by denaturation using a buffer containing SDS. Rationale: Competitive elution is superior as it specifically recovers proteins that bind to the compound at its active site.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are subjected to in-solution trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting spectra are searched against a protein database (e.g., UniProt) to identify the proteins. Candidate targets are those proteins that are significantly enriched in the sample eluted from the compound-coupled beads compared to the control beads.
Part 4: Direct Target Validation & Mechanistic Analysis
Identifying a candidate protein via proteomics is a hypothesis. It must be rigorously validated using orthogonal, direct-binding assays and functional assays to prove a causal link between compound binding and the observed phenotype.
Biophysical Validation of Direct Binding
We must confirm that the compound physically interacts with the putative target protein. Two gold-standard techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Table 2: Comparison of Biophysical Techniques for Target Validation
| Technique | Principle | Key Outputs | Advantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | KD (dissociation constant), kon (association rate), koff (dissociation rate). | Real-time kinetics, high sensitivity, low protein consumption. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). | Label-free, solution-based, provides full thermodynamic profile. |
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Preparation: Express and purify the recombinant candidate target protein.
-
Chip Preparation: Covalently immobilize the target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Binding Analysis: Flow a series of concentrations of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine over the chip surface. The binding event is monitored in real-time as a change in response units (RU).
-
Regeneration: After each injection, regenerate the chip surface with a low-pH buffer to remove the bound compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and calculate the affinity (KD).
Authoritative Grounding: The principle of SPR is a well-established standard in drug discovery for quantifying molecular interactions, as detailed in numerous methodology guides and publications. A measured KD in the nanomolar to low micromolar range is typically considered a strong interaction for a drug candidate.
Functional Validation: Enzymatic or Cellular Assays
Once direct binding is confirmed, the functional consequence of that binding must be established. This assay is entirely dependent on the identity of the validated target.
-
If the target is a kinase: Perform a kinase activity assay (e.g., using a phosphospecific antibody or a luminescence-based ATP consumption assay) to determine if the compound inhibits or activates the enzyme.
-
If the target is a GPCR: Use a cell-based reporter assay (e.g., cAMP or calcium flux assay) to measure the modulation of receptor signaling in response to the compound.
-
If the target is a transcription factor: Use a luciferase reporter assay with a construct containing the factor's response element to measure changes in transcriptional activity.
The goal is to generate a dose-response curve for the functional activity (e.g., an IC₅₀ for inhibition) and demonstrate that this functional potency correlates with the binding affinity (KD) and the cellular phenotype (IC₅₀ from the viability screen).
Hypothetical Signaling Pathway & Compound Effect
The Strategic Incorporation of Fluorine in Pyrazole Scaffolds: A Technical Guide to Enhancing Bioactivity
Abstract
The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] Its metabolic stability and versatile synthetic handles have made it a cornerstone of modern drug discovery.[2] Parallel to the rise of the pyrazole core, the strategic incorporation of fluorine has become a critical tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5] This technical guide provides an in-depth exploration of the synergistic relationship between fluorine substitution and the pyrazole scaffold, elucidating how this combination can be leveraged to enhance bioactivity. We will delve into the fundamental physicochemical alterations induced by fluorine, examine the resulting impact on biological activity with case studies, and provide actionable experimental protocols for the synthesis and evaluation of these promising compounds.
The Foundational Pillars: Understanding Pyrazole and Fluorine
The Pyrazole Nucleus: A Privileged Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] This structural motif is prevalent in a wide range of biologically active molecules, including approved drugs for cancer, inflammatory diseases, and viral infections.[1][6] The success of the pyrazole scaffold can be attributed to several key features:
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to improved in vivo half-life and bioavailability of drug candidates.[2]
-
Synthetic Accessibility: A plethora of synthetic methodologies exist for the construction and functionalization of the pyrazole core, allowing for extensive structure-activity relationship (SAR) studies.[7][8]
-
Versatile Binding Interactions: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating diverse and high-affinity interactions with biological targets.
The Unique Influence of Fluorine in Medicinal Chemistry
Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into organic molecules.[9][10] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom, yet its profound electronic effects can dramatically alter a molecule's behavior.[10] Key effects of fluorination include:
-
Modulation of Physicochemical Properties: Fluorine substitution can significantly impact a molecule's lipophilicity (LogP), acidity/basicity (pKa), and metabolic stability.[9][11]
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, leading to increased potency.[12]
-
Metabolic Blocking: The high strength of the C-F bond makes it resistant to enzymatic cleavage, allowing fluorine to be strategically placed to block sites of metabolic oxidation.[13]
The Synergy of Fluorine and Pyrazole: A Mechanistic Deep Dive
The introduction of fluorine onto a pyrazole scaffold can lead to a range of beneficial effects on a compound's bioactivity. The specific outcomes are highly dependent on the position and number of fluorine atoms, as well as the overall molecular context.
Altering Physicochemical Properties for Improved Drug-Likeness
The electron-withdrawing nature of fluorine can significantly influence the electronic properties of the pyrazole ring and its substituents.
-
Lipophilicity (LogP): A single fluorine substitution on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability.[14] However, the introduction of trifluoromethyl (CF3) groups often decreases lipophilicity due to the strong inductive effect.[14] This tunability allows for precise control over a compound's solubility and permeability.
-
Acidity and Basicity (pKa): Fluorination can lower the pKa of nearby acidic or basic functional groups. For instance, fluorination of an amine substituent on a pyrazole ring can decrease its basicity, which may improve oral bioavailability by reducing ionization in the gut.[10]
-
Metabolic Stability: Placing a fluorine atom or a CF3 group at a metabolically labile position on the pyrazole scaffold or its substituents can effectively block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[13] For example, the replacement of a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy in drug design.
Enhancing Target Engagement and Selectivity
Fluorine's unique electronic properties can also be harnessed to improve a compound's interaction with its biological target.
-
Increased Binding Affinity: The polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions with amino acid residues in the target's binding pocket.[12] This can lead to a significant increase in binding affinity and, consequently, potency.
-
Conformational Control: The introduction of fluorine can induce conformational changes in a molecule, pre-organizing it for optimal binding to its target. This can improve both potency and selectivity.
-
Case Study: Kinase Inhibitors: Many successful pyrazole-based kinase inhibitors feature fluorine substituents.[6][15] Fluorine atoms can form crucial interactions with the hinge region of the kinase, a key determinant of binding affinity. Furthermore, fluorination of solvent-exposed regions can modulate solubility and cell permeability.
Synthesis and Evaluation of Fluorinated Pyrazole Compounds: Experimental Protocols
The successful development of fluorinated pyrazole drug candidates relies on robust synthetic and analytical methodologies.
General Synthesis of Fluorinated Pyrazoles
A common and versatile method for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. To introduce fluorine, fluorinated building blocks are often employed.
Protocol: Synthesis of a 3-Trifluoromethyl-5-phenyl-1H-pyrazole
-
Reaction Setup: To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 3-trifluoromethyl-5-phenyl-1H-pyrazole.
Diagram: Synthetic Workflow for Fluorinated Pyrazoles
Caption: A generalized workflow for the synthesis of fluorinated pyrazoles.
Evaluation of Bioactivity: In Vitro Kinase Inhibition Assay
To assess the biological activity of newly synthesized fluorinated pyrazole compounds, a variety of in vitro and in vivo assays can be employed. The following is a representative protocol for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of the fluorinated pyrazole compound in dimethyl sulfoxide (DMSO). Serially dilute the compound to obtain a range of concentrations.
-
Assay Reaction: In a 384-well plate, combine the kinase enzyme, the appropriate substrate, and ATP.
-
Incubation: Add the diluted compound to the assay plate and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.
-
Data Analysis: Measure the signal using a plate reader and calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Diagram: Kinase Inhibition Assay Workflow
Caption: A streamlined workflow for determining in vitro kinase inhibition.
Case Studies: Fluorinated Pyrazoles in Action
The strategic use of fluorine in pyrazole-containing drugs has led to significant clinical successes.
| Drug Name | Fluorine-Containing Moiety | Therapeutic Target | Key Impact of Fluorination |
| Celecoxib | Trifluoromethyl (CF3) | COX-2 | The CF3 group contributes to the selective inhibition of COX-2 over COX-1, reducing gastrointestinal side effects.[11] |
| Ruxolitinib | - | JAK1/JAK2 | While not directly fluorinated on the pyrazole, its development highlights the importance of metabolic stability in this class of compounds, a property often enhanced by fluorination.[1] |
| Bixafen | Difluoromethyl | Succinate Dehydrogenase | In the agrochemical field, the difluoromethyl group in bixafen is crucial for its potent fungicidal activity.[16] |
Future Perspectives and Conclusion
The combination of the privileged pyrazole scaffold with the unique properties of fluorine continues to be a fruitful area of research in drug discovery.[4] Future efforts will likely focus on the development of more sophisticated methods for the regioselective fluorination of complex pyrazole derivatives, as well as a deeper understanding of the subtle interplay between fluorine substitution and biological activity.[11]
References
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.). PubMed Central. [Link]
-
Selective Incorporation of Fluorine in Pyrazoles | Request PDF. (2015, April). ResearchGate. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. (2020, December 31). ACS Publications. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed Central. (n.d.). PubMed Central. [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. (n.d.). University of Mississippi. [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis. (n.d.). Taylor & Francis. [Link]
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar. [Link]
-
Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. (2016, January). ResearchGate. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (2022, November 28). PubMed Central. [Link]
-
(PDF) The pyrazole scaffold in drug development. A target profile analysis. (2014, January). ResearchGate. [Link]
-
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014, November 5). ACS Publications. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - IRIS. (2023, April 23). Unipa. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, March 23). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2017, August 28). NIH. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023, April 13). PubMed Central. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 14. iris.unipa.it [iris.unipa.it]
- 15. mdpi.com [mdpi.com]
- 16. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Regioselective Approach to the Synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs featuring this scaffold[1]. This protocol outlines a robust and efficient two-step synthetic pathway, commencing with the construction of the pyrazole core, 5-methyl-1H-pyrazol-3-amine, from readily available precursors. The subsequent step addresses the critical challenge of regioselective N-alkylation to install the 2-fluorobenzyl moiety at the desired N1 position. We provide detailed, field-tested protocols, mechanistic insights, and methods for ensuring the synthesis is both reliable and self-validating through rigorous monitoring and characterization.
Strategic Overview & Rationale
The synthesis is logically divided into two primary stages: the formation of the core heterocyclic system followed by its functionalization. This approach is predicated on the accessibility of the starting materials and the high efficiency of the chosen reactions.
-
Stage 1: Synthesis of 5-Methyl-1H-pyrazol-3-amine (Intermediate 1). The pyrazole ring is constructed via a classical condensation reaction between a β-ketonitrile (cyanoacetone) and a hydrazine source. This method is well-documented for its high yields and operational simplicity, starting from inexpensive commercial reagents[2][3].
-
Stage 2: Synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (Target Molecule). This stage involves the N-alkylation of the pre-formed pyrazole ring. A significant challenge with unsymmetrically substituted pyrazoles is controlling the site of alkylation, as it can occur at either of the two ring nitrogen atoms, leading to a mixture of regioisomers[1]. The protocol described herein employs conditions optimized to favor the formation of the desired N1-alkylated product.
Overall Synthetic Workflow
Caption: High-level overview of the two-stage synthetic pathway.
Experimental Protocols & Mechanistic Discussion
Part 1: Synthesis of 5-Methyl-1H-pyrazol-3-amine (Intermediate 1)
Principle: This synthesis is an example of the Paal-Knorr pyrazole synthesis, where a 1,3-dicarbonyl equivalent (in this case, the β-ketonitrile cyanoacetone) reacts with hydrazine to form the pyrazole ring. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Using the sodium salt of cyanoacetone is a reliable method that starts from a stable precursor[2].
Materials:
-
Sodium salt of cyanoacetone
-
Hydrazine hydrate
-
Ethanol
-
Toluene
-
Hydrochloric acid (for work-up, if necessary)
-
Sodium sulfate (anhydrous)
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the sodium salt of cyanoacetone (1.0 eq) and ethanol (approx. 5 mL per gram of cyanoacetone salt).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the suspension. The reaction is exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium salt byproduct (e.g., sodium hydroxide or other sodium salts formed).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
For higher purity, the crude solid can be recrystallized from a suitable solvent system like toluene/ethanol. The product is a white to light yellow crystalline solid[4].
-
Expertise & Causality:
-
Using a slight excess of hydrazine hydrate ensures the complete conversion of the cyanoacetone.
-
Ethanol is an excellent solvent as it readily dissolves the reactants and facilitates a homogenous reaction environment at a convenient reflux temperature.
-
The removal of the inorganic salt by filtration is a critical first purification step. In some cases, as described in patent literature, an azeotropic removal of water using a solvent like toluene can drive the reaction to completion and aid in the isolation process[2].
Safety: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. 3-Amino-5-methylpyrazole may cause skin, eye, and respiratory irritation[5].
Part 2: Synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (Target Molecule)
Principle: The target molecule is formed via a nucleophilic substitution (Sɴ2) reaction. The pyrazole nitrogen is first deprotonated by a mild base (potassium carbonate) to form a nucleophilic pyrazolate anion. This anion then attacks the electrophilic benzylic carbon of 2-fluorobenzyl chloride, displacing the chloride ion.
The Challenge of Regioselectivity: 5-Methyl-1H-pyrazol-3-amine exists as a mixture of tautomers. Deprotonation can generate an anion that can be alkylated at either N1 or N2. The reaction conditions—specifically the choice of base, solvent, and temperature—are crucial for directing the alkylation to the desired N1 position. Generally, bulkier bases and non-polar solvents can favor N1 alkylation due to steric hindrance around the N2 position, which is flanked by the methyl group. We use a standard, reliable system of K₂CO₃ in DMF, which often provides good selectivity.
Caption: Mechanistic pathway of N-alkylation showing the formation of two possible regioisomers.
Materials:
-
5-Methyl-1H-pyrazol-3-amine (Intermediate 1)
-
2-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of pyrazole).
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the suspension vigorously.
-
Electrophile Addition: Add 2-fluorobenzyl chloride (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting pyrazole and the appearance of two new spots (the desired product and its isomer).
-
Work-up:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil or solid is a mixture of regioisomers. Purify the target compound using flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective for separating the N1 and N2 isomers. The desired product is generally the major isomer under these conditions.
Trustworthiness & Self-Validation: The protocol's reliability is ensured through systematic checks.
-
Reaction Monitoring: TLC is essential to confirm the consumption of starting materials and to visualize the formation of the product mixture. A co-spot of the starting material with the reaction mixture is crucial for accurate tracking.
-
Purification: Column chromatography is not just a purification step but a validation step. The separation of isomers confirms the regioselectivity challenge, and collecting pure fractions of the major product ensures the isolation of the correct molecule.
-
Characterization: The final validation comes from spectroscopic analysis. ¹H NMR, ¹³C NMR, and Mass Spectrometry must be used to unequivocally confirm the structure of the final product and distinguish it from the undesired isomer.
Quantitative Data Summary
| Compound | Starting Material | Molar Mass ( g/mol ) | Molar Eq. | Theoretical Yield (g) | Typical Yield (%) |
| Intermediate 1 | Sodium Cyanoacetone | 97.12 | 1.0 | (Calculated from SM) | 85-95% |
| Target Molecule | Intermediate 1 | 221.25 | 1.0 | (Calculated from SM) | 60-75% (after chromatography) |
References
- Process for the preparation of 3-amino-5-methylpyrazole.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 3-Amino-5-methylpyrazole - Safety Data Sheet [chemicalbook.com]
Application Note: A Detailed Protocol for the Cyclocondensation Synthesis of Substituted Pyrazoles
Abstract: This comprehensive guide provides detailed protocols and expert insights into the cyclocondensation synthesis of substituted pyrazoles, a cornerstone reaction in medicinal chemistry and materials science. Pyrazoles are a privileged heterocyclic scaffold found in numerous pharmaceuticals, including celecoxib (Celebrex®), sildenafil (Viagra®), and stanozolol.[1] This document moves beyond a simple recitation of steps to explain the underlying principles governing the reaction, offering researchers and drug development professionals a robust framework for synthesizing diverse pyrazole derivatives. We will explore the classic Knorr pyrazole synthesis, modern microwave-assisted green chemistry approaches, and provide a decision-making workflow for methodological selection.
The Strategic Importance of the Pyrazole Core
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a critical pharmacophore in modern drug design.[2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal scaffold for interacting with biological targets.[3] The therapeutic applications of pyrazole-containing drugs are vast, spanning anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2] The successful development of drugs like the selective COX-2 inhibitor Celecoxib underscores the importance of efficient and versatile synthetic routes to access structurally diverse pyrazole analogues.[4][5]
The Core Reaction: Mechanism of Pyrazole Cyclocondensation
The most fundamental and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or a synthetic equivalent).[1][6] This reaction, often referred to as the Knorr pyrazole synthesis, proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[7][8]
Understanding the Mechanism:
The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[7] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting non-aromatic heterocyclic intermediate then undergoes dehydration (loss of two water molecules) to yield the thermodynamically stable aromatic pyrazole ring.[9]
The Challenge of Regioselectivity: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., phenylhydrazine), two constitutional isomers can potentially form. The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic (less sterically hindered) carbonyl carbon first, guiding the reaction pathway toward the major regioisomer. Careful selection of reactants and reaction conditions is crucial for controlling this selectivity.[10]
Sources
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine in Cancer Cell Line Studies
Foreword: A Strategic Approach to a Novel Pyrazole Compound
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 5-aminopyrazoles have been a focal point in the development of novel agents targeting cancer progression.[1] This document provides a comprehensive guide for the initial investigation of a novel pyrazole derivative, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine , in the context of cancer cell line studies.
Given the novelty of this specific molecule, this guide is structured as a strategic workflow for a first-pass evaluation of its anticancer potential. We will proceed from broad assessments of cytotoxicity to more focused mechanistic studies, establishing a logical and efficient research cascade. The protocols herein are designed to be self-validating, with clear endpoints and integrated controls, ensuring the generation of robust and interpretable data for drug development professionals and cancer researchers.
Section 1: Compound Profile and Rationale for Investigation
Compound: 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Structure:
-
PubChem CID: 6485378[3]
-
Molecular Formula: C11H12FN3
The rationale for investigating this compound stems from the established anticancer properties of the pyrazole scaffold.[4][5][6] The presence of a fluorobenzyl group may enhance its lipophilicity and ability to interact with specific biological targets, a common strategy in medicinal chemistry to improve pharmacological properties.[7] The primary amino group on the pyrazole ring offers a potential site for hydrogen bonding within target proteins, such as kinases or other enzymes involved in cell proliferation and survival.
Our investigative approach will be to first establish if the compound exhibits cytotoxic effects against a panel of cancer cell lines and then to elucidate the primary mechanism of cell death.
Section 2: Experimental Workflow for Anticancer Evaluation
A tiered approach is recommended to efficiently screen and characterize the effects of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. This workflow ensures that resources are focused on the most promising leads and that a comprehensive dataset is generated.
Caption: Tiered experimental workflow for evaluating a novel compound.
Section 3: Tier 1 - Cytotoxicity Screening Protocol
The initial step is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 3.1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) - Example Data |
| MCF-7 | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | 48 | 15.2 |
| HepG2 | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | 48 | 28.5 |
| A549 | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | 48 | 11.8 |
Section 4: Tier 2 - Mechanistic Elucidation
If the compound demonstrates potent cytotoxicity (typically an IC50 in the low micromolar range), the next logical step is to determine the mode of cell death. The two most common fates for cancer cells treated with cytotoxic agents are apoptosis and cell cycle arrest.
Protocol 4.1: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis and differentiate it from necrosis.
Causality: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]
Caption: Principle of Annexin V/PI apoptosis assay.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately by flow cytometry.[10] Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V-/PI-): Live cells
-
Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells
Protocol 4.2: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
Causality: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[11][12]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells as described in Protocol 4.1.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[13]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, measuring the fluorescence in the appropriate channel for PI.
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation in a specific phase, which indicates cell cycle arrest.
Section 5: Tier 3 - Molecular Target Analysis
Based on the findings from Tier 2, Western blotting can be employed to investigate the molecular machinery behind the observed apoptosis or cell cycle arrest. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture.[14][15]
Protocol 5.1: Western Blot for Key Apoptosis and Cell Cycle Markers
Objective: To measure changes in the expression or activation of proteins that regulate apoptosis and the cell cycle.
Procedure:
-
Protein Extraction: Treat cells with the compound as in the previous protocols. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
If apoptosis is observed: Probe for cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).
-
If G2/M arrest is observed: Probe for Cyclin B1, CDK1 (Cdc2), and phospho-Histone H3 (a marker for mitosis).
-
If G1 arrest is observed: Probe for Cyclin D1, CDK4/6, and p21/p27.
-
Loading Control: Always probe for a housekeeping protein like β-actin or GAPDH to normalize the data.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
-
Compare the relative protein levels in treated samples to the vehicle control to determine up- or down-regulation.
Section 6: Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro evaluation of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine as a potential anticancer agent. The data generated from these protocols will establish its cytotoxicity profile and provide initial insights into its mechanism of action, such as the induction of apoptosis or cell cycle arrest. Positive results from this workflow would justify further investigation, including more advanced mechanistic studies (e.g., kinase profiling, target identification), in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacological properties.
References
-
PubChem. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]
-
Lakshmanan, I., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. bio-protocol. Available from: [Link]
-
Gaggini, E., et al. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. 2024. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. Apoptosis and cancer: Methods and protocols: Second edition. Available from: [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
ResearchGate. Novel fluorinated pyrazole-based heterocycles scaffold: cytotoxicity, in silico studies and molecular modelling targeting double mutant EGFR L858R/T790M as antiproliferative and apoptotic agents. Available from: [Link]
-
BMG Labtech. Apoptosis – what assay should I use? Available from: [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available from: [Link]
-
Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Available from: [Link]
-
ResearchGate. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Available from: [Link]
-
ResearchGate. Cytotoxicity Assay Protocol v1. Available from: [Link]
-
National Institutes of Health. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available from: [Link]
-
National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available from: [Link]
-
National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. Available from: [Link]
-
Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. Available from: [Link]
-
PLOS One. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Available from: [Link]
-
MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]
-
National Center for Biotechnology Information. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Available from: [Link]
-
National Center for Biotechnology Information. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Available from: [Link]
-
ResearchGate. Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Available from: [Link]
-
Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Available from: [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]
-
Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link]
-
ACS Publications. Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. Available from: [Link]
-
Bio-Techne. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available from: [Link]
-
SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
Sources
- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | C11H12FN3 | CID 6485378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
- 15. medium.com [medium.com]
Application Notes and Protocols for the Quantification of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. Recognizing the critical need for robust and reliable analytical data in drug development and scientific research, this document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it provides a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The methodologies described herein are designed to be adaptable for various matrices, including bulk pharmaceutical ingredients and biological fluids, ensuring broad applicability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] Accurate and precise quantification of such compounds is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control. This guide provides a foundational approach to developing and validating robust analytical methods for this specific molecule, addressing the absence of a standardized public monograph.
The causality behind the choice of the analytical techniques presented—primarily reverse-phase HPLC and LC-MS/MS—is rooted in the predicted physicochemical properties of the target analyte. Its aromatic and heterocyclic nature suggests strong UV absorbance, making HPLC-UV a logical choice for routine analysis and purity assessment. For high-sensitivity applications, such as bioanalysis, the specificity and low detection limits of LC-MS/MS are unparalleled.[5]
Physicochemical Properties and Analytical Considerations
A preliminary in-silico assessment of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine suggests a moderately polar molecule with a calculated LogP that is conducive to reverse-phase chromatography. The presence of the pyrazole and amine moieties indicates a basic nature, which will influence mobile phase pH selection to ensure optimal peak shape and retention. The fluorobenzyl group and the pyrazole ring are expected to provide a strong chromophore, with an estimated maximum UV absorbance (λmax) in the range of 220-280 nm.
Recommended Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine in bulk material and pharmaceutical formulations.[6][7] The following protocol provides a starting point for method development.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column Selection: A C18 stationary phase is recommended as a starting point due to its versatility. A typical column dimension would be 4.6 x 150 mm with a 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amine, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. A suggested starting gradient is outlined in the table below.
-
Detection: The λmax should be experimentally determined by scanning a dilute solution of the analyte from 200-400 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of the mobile phase (e.g., 50:50 Water:Acetonitrile), to a final concentration within the expected linear range of the assay.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Versatile stationary phase for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Improves peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity. |
| Detection λ | Determine experimentally (est. 230 nm) | To be optimized for maximum sensitivity. |
| Gradient | 10-90% B over 15 min | Ensures elution of a wide range of polarities. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine), LC-MS/MS is the method of choice.[5][8] This technique combines the separation power of HPLC with the mass-resolving capabilities of a triple quadrupole mass spectrometer.
-
LC System: An LC system capable of delivering reproducible gradients at analytical flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Conditions: The HPLC conditions described in Table 1 can be used as a starting point. The flow rate may need to be adjusted depending on the inner diameter of the LC column used.
-
MS/MS Parameter Optimization:
-
Ionization Mode: Positive ESI is anticipated to be optimal due to the basic nature of the analyte.
-
Precursor Ion Selection: Infuse a standard solution of the analyte into the mass spectrometer to identify the protonated molecular ion [M+H]⁺.
-
Product Ion Selection: Perform a product ion scan on the precursor ion to identify stable and abundant fragment ions for Multiple Reaction Monitoring (MRM).
-
-
Internal Standard (IS) Selection: An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with a close retention time and similar ionization efficiency should be chosen.
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for polar and basic compounds. |
| Precursor Ion | [M+H]⁺ | Expected parent ion in positive mode. |
| Product Ions | To be determined experimentally | For MRM transitions. |
| Collision Energy | Optimize for maximum fragment intensity | Analyte-dependent. |
| Dwell Time | 100 ms | Balances sensitivity with the number of data points per peak. |
Sample Preparation Protocols
Effective sample preparation is crucial for accurate and reproducible results, especially in complex matrices.[9][10][11][12]
Bulk Drug Substance
-
Accurately weigh approximately 10 mg of the substance.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to the desired concentration for analysis.
Biological Matrix (e.g., Plasma)
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[11]
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
Method Validation Protocol (ICH Q2(R1))
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[1][2][3][13] The following parameters should be assessed.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities to show no interference at the retention time of the analyte.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1]
-
Protocol: Prepare a series of at least five calibration standards of known concentrations spanning the expected range of the assay.
-
Analysis: Analyze each standard in triplicate. Plot the mean response versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[1]
-
Protocol: Analyze a minimum of three concentrations (low, medium, high) across the linear range, with at least three replicates per concentration.
-
Analysis: The accuracy is expressed as the percentage recovery of the known amount of analyte added.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for bulk drug and 85.0% to 115.0% for bioanalysis.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): The repeatability assay should be performed by different analysts on different days with different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for bulk drug and ≤ 15.0% for bioanalysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Determination: These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
-
Protocol: Introduce small variations to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Analysis: Assess the impact on retention time, peak shape, and quantification.
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
| Parameter | Acceptance Criteria (Bulk Drug) | Acceptance Criteria (Bioanalysis) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% |
| LOD (S/N) | ~ 3:1 | ~ 3:1 |
| LOQ (S/N) | ~ 10:1 | ~ 10:1 |
| Robustness | No significant impact on results | No significant impact on results |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of analytical methods for the quantification of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. By following the detailed protocols for HPLC-UV and LC-MS/MS, and adhering to the principles of method validation outlined by the ICH, researchers can ensure the generation of accurate, reliable, and reproducible data. This, in turn, will support the confident advancement of research and development projects involving this and structurally related compounds.
References
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
- National Institutes of Health (NIH). (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- PMC. (2024, May 14).
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PMC. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central.
- PubMed. (2019, March 29).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- European Medicines Agency (EMA). (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- ACS Publications. (1971, August 1). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry.
- Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- ACS Publications. (2026, January 22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.
- BenchChem. (2025).
- AMS Biotechnology (Europe) Ltd. (2025, July 22).
- Royal Society of Chemistry. (2014, February 13).
- KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ACS Omega. (2026, January 24).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- U.S. Food and Drug Administration (FDA). (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
- PubMed. (n.d.).
- International Council for Harmonis
- EST-Khenifra, University of Sultan Moulay Slimane. (2023). Gas chromatography–mass spectrometry (GC-MS)
- MDPI. (n.d.).
- Indian Journal of Chemistry (IJC). (2025, September 23).
- ResearchGate. (n.d.). LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F).
- ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry.
- YouTube. (2024, October 31).
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tecan.com [tecan.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 12. biocompare.com [biocompare.com]
- 13. youtube.com [youtube.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of Pyrazole Amine Derivatives in Biological Matrices
Introduction
Pyrazole amine derivatives represent a significant class of heterocyclic compounds widely utilized in drug discovery and development due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, combined with an amine functional group, imparts unique physicochemical properties that are crucial for biological interactions.[1] Given their importance, developing sensitive, selective, and robust bioanalytical methods for their quantification in complex biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for this purpose, offering unparalleled sensitivity and specificity.[5] This application note provides a comprehensive guide to developing a reliable LC-MS/MS method for pyrazole amine derivatives, addressing the specific challenges posed by their often polar and basic nature. We will detail a systematic approach, from chromatographic optimization and mass spectrometric tuning to sample preparation and a brief overview of method validation, grounded in established scientific principles and regulatory expectations.[6]
Physicochemical Properties & Analytical Challenges
The defining features of pyrazole amine derivatives are the aromatic pyrazole ring and one or more basic amine groups. This structure typically results in compounds that are:
-
Polar and Hydrophilic: The presence of nitrogen atoms and amine groups makes these molecules polar, leading to high water solubility.[5]
-
Basic: The amine functional groups are readily protonated, particularly at acidic pH.
-
Prone to Ionization: These compounds are excellent candidates for positive mode electrospray ionization (ESI).
These properties, while beneficial for ionization, present significant challenges for chromatographic retention and sample preparation:
-
Poor Retention on Reversed-Phase (RP) Columns: Highly polar compounds are often poorly retained on traditional C18 columns, eluting at or near the void volume.[5] This can lead to severe matrix effects, where co-eluting endogenous components from the biological matrix (like phospholipids) suppress or enhance the analyte signal, compromising accuracy and sensitivity.[5][7]
-
Peak Tailing: The basic nature of the amine groups can lead to strong interactions with residual silanols on silica-based columns, resulting in asymmetric or tailing peaks.
-
Extraction Difficulties: The high hydrophilicity can make extraction from aqueous biological matrices using traditional liquid-liquid extraction (LLE) with nonpolar solvents inefficient.[5]
LC-MS/MS Method Development Strategy
A systematic approach is crucial for efficiently developing a robust method. The overall workflow involves optimizing the liquid chromatography and mass spectrometry parameters individually before combining them for final method refinement and validation.
Caption: General workflow for LC-MS/MS method development.
Liquid Chromatography (LC) Optimization
The primary goal of LC optimization is to achieve sufficient retention of the polar pyrazole amine derivatives, separating them from the bulk of matrix components while ensuring a sharp, symmetrical peak shape.
3.1.1. Column Selection: HILIC as the Preferred Mode
Given the poor retention of polar compounds on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[8] HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or cyano groups) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[9][10] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[10][11] Analytes are then eluted by increasing the polarity of the mobile phase (i.e., by increasing the aqueous component).[10]
-
Causality: By using a separation mechanism orthogonal to reversed-phase, HILIC retains polar analytes that would otherwise elute in the void volume, effectively separating them from nonpolar matrix interferences like lipids. This significantly reduces the risk of ion suppression.[5]
3.1.2. Mobile Phase Selection
-
Organic Phase: Acetonitrile is the most common organic solvent used in HILIC.
-
Aqueous Phase & pH Control: The aqueous component typically contains a buffer or additive to control pH and improve peak shape. For basic pyrazole amines, an acidic mobile phase (e.g., pH 3-5) is recommended. This ensures the amine groups are consistently protonated, leading to stable retention and enhanced ESI+ sensitivity.
-
Additives: Volatile additives compatible with mass spectrometry are essential.
-
Formic Acid (0.1%): A common choice that provides an acidic pH and a source of protons, aiding in the ionization of basic compounds in positive ESI mode.[12]
-
Ammonium Formate or Ammonium Acetate (5-20 mM): These salts help to control pH and can improve peak shape by masking secondary interactions with the stationary phase. They can also increase the ionic strength of the mobile phase, which can modulate retention in HILIC.[13]
-
Mass Spectrometry (MS/MS) Optimization
The goal of MS optimization is to establish highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
3.2.1. Ionization and Analyte Tuning
The analyte is first infused directly into the mass spectrometer to determine its optimal ionization parameters.
-
Ionization Mode: Due to the presence of basic amine groups, pyrazole amine derivatives ionize exceptionally well in Positive Electrospray Ionization (ESI+) mode, typically forming a protonated molecule, [M+H]⁺.
-
Precursor Ion Selection: A full scan (Q1 scan) is performed to identify the most intense and stable precursor ion, which is almost always the [M+H]⁺ adduct.
-
Product Ion Selection: A product ion scan is then conducted, where the selected precursor ion is fragmented in the collision cell (Q2), and the resulting fragment ions are scanned in the third quadrupole (Q3). The most stable and intense fragment ions are chosen as product ions for the MRM transitions. Common fragmentation pathways for pyrazole rings can involve the expulsion of HCN or N₂.[14] Two MRM transitions (a quantifier and a qualifier) are typically selected for each analyte to ensure specificity.
3.2.2. Source Parameter Optimization
Key ESI source parameters must be optimized to ensure efficient desolvation and ionization of the analyte as it elutes from the LC column.[15] This is typically done using a tee-infusion setup while the LC mobile phase is flowing.
-
Capillary Voltage: Controls the electric field for ion formation. A typical range for positive mode is 3–5 kV.[12]
-
Nebulizer Gas Pressure: Affects the formation of fine droplets. Higher pressure leads to smaller droplets and better desolvation but can cause ion suppression if too high. A common range is 20–60 psi.[12]
-
Drying Gas (Desolvation) Temperature & Flow: This heated gas aids in solvent evaporation from the droplets. Higher temperatures improve desolvation but can cause thermal degradation of labile compounds. A typical range is 250–450°C.[12]
-
Collision Energy (CE): This parameter is optimized for each MRM transition to yield the maximum intensity for the selected product ion.
Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine), remove interfering substances like proteins and phospholipids, and concentrate the sample if necessary.
Caption: Decision guide for sample preparation techniques.
For regulated bioanalysis, Solid-Phase Extraction (SPE) is highly recommended. Mixed-mode cation exchange SPE cartridges are particularly effective for pyrazole amine derivatives. These cartridges have both reversed-phase and ion-exchange functionalities, allowing for a highly selective extraction.
Protocol: Mixed-Mode Cation Exchange SPE
This protocol is a template and requires optimization for the specific analyte.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. This activates the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water). This prepares the ion-exchange sorbent.
-
Loading: Pre-treat the plasma sample (e.g., 100 µL) by diluting it 1:4 with the acidic buffer. Load the pre-treated sample onto the cartridge. The basic analyte will be retained by both ion-exchange and reversed-phase mechanisms.
-
Washing (Step 1): Wash with 1 mL of the acidic buffer to remove polar interferences.
-
Washing (Step 2): Wash with 1 mL of methanol to remove nonpolar, uncharged interferences like lipids.
-
Elution: Elute the analyte using 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte and disrupts the ion-exchange interaction, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase conditions to ensure compatibility with the HILIC method.
Method Validation Overview
Once developed, the method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[16][17][18] The validation process demonstrates that the method is reliable and reproducible for its intended use.[16] Key parameters to be assessed include:[16]
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve (Linearity and Range)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-Thaw, Bench-Top, Long-Term)
Example Protocol: LC-MS/MS System & Conditions
The following tables summarize a starting point for a validated method.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | HILIC Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 3 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 4.0 kV |
| Source Temp. | 350 °C |
| Nebulizer Gas | 45 psi |
| MRM Transitions | Analyte-specific (e.g., Quantifier: m/z 250 -> 150, Qualifier: m/z 250 -> 95) |
| Collision Energy | Analyte-specific (optimized for each transition) |
Conclusion
This application note outlines a robust and systematic approach for developing a sensitive and selective LC-MS/MS method for the quantification of pyrazole amine derivatives in biological matrices. By leveraging HILIC for chromatographic separation and mixed-mode SPE for sample cleanup, the common challenges associated with these polar, basic compounds can be effectively overcome. This methodology provides a solid foundation for researchers in drug development to generate high-quality bioanalytical data essential for advancing new therapeutic candidates.
References
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from BioPharma Services Inc. URL: [Link]
-
Korez, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PLoS ONE, 15(5), e0233629. URL: [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from Ruthigen. URL: [Link]
-
Young, J. E., et al. (2019). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 37(1), 42-47. URL: [Link]
-
Papanastasiou, M., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. URL: [Link]
-
Van de Merbel, N. C. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst, 144(3), 773-779. URL: [Link]
-
Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(28), 7845-7860. URL: [Link]
-
Frizzo, C. P., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. URL: [Link]
-
Sromek, A. W., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(4), 3658-3669. URL: [Link]
-
De Luca, F., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. International Journal of Molecular Sciences, 23(24), 16049. URL: [Link]
-
Ray, A. (2010). Hydrophilic Interaction Chromatography. LCGC International, 23(1). URL: [Link]
-
Kumar, R., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 78. URL: [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from Waters Blog. URL: [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. URL: [Link]
-
Patel, R., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2443-2447. URL: [Link]
-
Wójcik, M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 28-35. URL: [Link]
-
Fortiscience. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from Fortiscience. URL: [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. URL: [Link]
-
Alturas Analytics, Inc. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from Alturas Analytics, Inc. URL: [Link]
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. URL: [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from Wikipedia. URL: [Link]
-
Kurbatov, S. V., et al. (2023). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 28(19), 6767. URL: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. URL: [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from Element Lab Solutions. URL: [Link]
-
Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from Welch Materials. URL: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. URL: [Link]
-
FDA CDER Small Business and Industry Assistance. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. URL: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from Slideshare. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. hhs.gov [hhs.gov]
- 7. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. welch-us.com [welch-us.com]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. youtube.com [youtube.com]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Cell-based assay protocols for evaluating pyrazole derivative cytotoxicity
Application Notes and Protocols
Topic: Cell-based Assay Protocols for Evaluating Pyrazole Derivative Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
A Multi-Parametric Approach to De-risking Pyrazole Derivatives: Protocols for Robust Cytotoxicity Profiling
As a Senior Application Scientist, it is understood that early and accurate assessment of compound cytotoxicity is paramount to the success of any drug discovery campaign. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2] However, their therapeutic potential can only be realized if their cytotoxic profile is well-understood. This guide provides a comprehensive, field-tested framework for evaluating the cytotoxicity of novel pyrazole derivatives. We will move beyond single-endpoint assays to advocate for a multi-parametric, validated approach that provides a holistic view of a compound's effect on cell health.
-
Metabolic Viability Assessment: The MTT assay to measure mitochondrial reductase activity.
-
Cytolytic Activity Assessment: The Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity.
-
Apoptosis Induction Assessment: The Caspase-Glo® 3/7 assay to specifically measure the activation of key executioner caspases.
This integrated strategy ensures that a compound's cytotoxic potential is not just measured, but understood, providing trustworthy and actionable data for lead optimization and candidate selection.
Section 1: The Strategic Assay Triad for Comprehensive Cytotoxicity Analysis
The selection of assays is a critical decision. The chosen triad provides complementary information, allowing for a nuanced interpretation of a compound's cytotoxic mechanism.
-
MTT Assay: This colorimetric assay is a workhorse for initial screening, measuring the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. A decrease in signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity or cytostatic effects.[3] It is a reliable indicator of overall cell health and proliferation.[4]
-
LDH Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[5][6] An increase in LDH in the supernatant is a direct marker of cell lysis, often associated with necrosis or late-stage apoptosis.[7] This assay is crucial for identifying compounds that cause overt and rapid cell death.
-
Caspase-Glo® 3/7 Assay: Many anticancer agents, including pyrazole derivatives, exert their effects by inducing apoptosis.[8][9] This assay specifically quantifies the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic cascade.[10][11] Detecting their activation provides strong evidence that the compound induces programmed cell death, offering deeper mechanistic insight beyond a simple live/dead readout.
Integrated Experimental Workflow
A logical workflow is essential for efficiency and data integrity. Cells are seeded and treated identically for all three assays, with the supernatant and cell lysates being used for different readouts.
Caption: Integrated workflow for multi-parametric cytotoxicity assessment.
Section 2: Detailed Protocols and Methodologies
Scientific rigor demands meticulous execution. The following protocols are designed to be self-validating through the inclusion of essential controls.
General Materials & Preparatory Steps
-
Cell Lines: Select appropriate human cancer cell lines (e.g., A549, MCF7, HeLa) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.[8]
-
Culture Medium: Use the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Pyrazole Derivatives: Prepare a 10-100 mM stock solution in sterile DMSO. Subsequent dilutions should be made in culture medium to ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced toxicity.[12][13]
-
Assay Plates: Use clear, flat-bottom 96-well plates for colorimetric assays (MTT, LDH) and white, opaque-walled 96-well plates for luminescence assays (Caspase-Glo®) to maximize signal and prevent crosstalk.
Table 1: Recommended Experimental Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Cell Seeding Density | 5,000 - 15,000 cells/well | Must be optimized for each cell line to ensure logarithmic growth throughout the experiment and avoid confluency.[12] |
| Compound Concentrations | 8-point, 3-fold serial dilution | Start from a high concentration (e.g., 100 µM) to capture the full dose-response curve for accurate IC50 calculation. |
| Incubation Time | 24, 48, and 72 hours | Time-course experiments reveal the kinetics of the cytotoxic effect (e.g., rapid lysis vs. slow apoptotic induction). |
| Vehicle Control | Medium + max DMSO conc. | Essential for normalizing data and ensuring the solvent does not contribute to cytotoxicity. |
| Untreated Control | Medium only | Represents 100% cell viability or baseline LDH release. |
| Positive Control | Varies by assay | E.g., Doxorubicin for general cytotoxicity; Lysis buffer for LDH; Staurosporine for apoptosis. Validates assay performance. |
Protocol 1: MTT Assay for Metabolic Viability
This protocol is adapted from established methodologies for assessing cell viability.[14][15]
Principle: Viable cells with active metabolism reduce the tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Caption: Principle of the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well clear plate at the predetermined optimal density in 100 µL of medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing the pyrazole derivatives at 2x the final desired concentrations. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Add 20 µL of this stock to each well (final concentration 0.5 mg/mL).
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium without disturbing the cells or crystals. Add 150 µL of a solubilization solution (e.g., DMSO or 20% SDS in 50% DMF) to each well.[14]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of Medium-Only Blank).
-
% Viability = [(Corrected Absorbance of Test Well) / (Corrected Absorbance of Vehicle Control)] x 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).[16]
Protocol 2: LDH Release Assay for Cytolysis
This protocol measures loss of membrane integrity, a hallmark of necrotic cell death.[5][6]
Principle: Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes. The released LDH catalyzes a reaction that produces a colored formazan product, which is directly proportional to the level of cytolysis.[7]
Caption: Principle of the LDH release cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. In addition to vehicle and untreated controls, prepare a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of wells 45 minutes before the end of incubation.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Stop Reaction (Optional): Some kits require adding a stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of Medium-Only Blank).
-
% Cytotoxicity = [ (Corrected Abs. of Test Well - Corrected Abs. of Untreated Control) / (Corrected Abs. of Max. Release Control - Corrected Abs. of Untreated Control) ] x 100.
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol provides a specific and sensitive measure of apoptosis induction.[9][10]
Principle: The assay reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin). In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[11]
Caption: Principle of the Caspase-Glo® 3/7 apoptosis assay.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol, using an opaque-walled white plate. A known apoptosis inducer like Staurosporine should be used as a positive control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by shaking on an orbital shaker at 300-500 rpm for 1 minute. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Fold-Change in Caspase Activity = (Luminescence of Test Well) / (Luminescence of Vehicle Control).
-
Plot the fold-change against the log of the compound concentration.
Section 3: Data Integration and Troubleshooting
Common Issues and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate; Ensure even cell suspension before seeding.[12][17] |
| Low Signal/Absorbance in MTT | Insufficient cell number; Reagents not at room temperature. | Optimize cell seeding density; Ensure all reagents are properly equilibrated before use.[12] |
| High Background in LDH Assay | High spontaneous LDH release due to rough cell handling; Serum in medium can contain LDH. | Handle cells gently during seeding and media changes; Use serum-free medium for the final incubation period if possible.[17] |
| Compound Interference | Colored compounds can interfere with absorbance readings; Compound may inhibit luciferase in the Caspase assay. | Run a compound-only control (no cells) to check for background absorbance/luminescence and subtract it from the results.[18] |
References
-
Ahasan, N. B., & Islam, M. R. (2025). Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Islam, M., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]
-
Scasny, A., et al. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Al-Abdullah, E. S., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central. [Link]
-
Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]
-
Kumar, A., et al. (2023). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
-
L'Abbate, A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Aponte, J. C., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. MDPI. [Link]
-
ResearchGate. (n.d.). Apoptosis induction by caspase-3/7 activity assay detection. ResearchGate. [Link]
-
Al-Ishaq, R. K., et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Aponte, J. C., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Semantic Scholar. [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Gökçe, B., et al. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
-
ResearchGate. (n.d.). The percentage of cytotoxicity versus concentration by MTT exclusion. ResearchGate. [Link]
-
Ceni, E., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
-
Narendra, S., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Connect Journals. [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. [Link]
-
Al-Etaibi, A. M., et al. (2014). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]
-
K., S., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]
-
Kaczmarek, E., et al. (2013). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines mcf7 and mda-mb-231. Journal of Physiology and Pharmacology. [Link]
-
Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publishatcj.com [publishatcj.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Technical Support Center: Synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to address common experimental challenges by explaining the underlying chemical principles, enabling you to refine your reaction conditions for optimal yield, purity, and regioselectivity.
Reaction Overview: The N-Alkylation Challenge
The synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is primarily achieved through the N-alkylation of 5-methyl-1H-pyrazol-3-amine with a suitable 2-fluorobenzyl electrophile, typically 2-fluorobenzyl chloride or bromide. While seemingly a straightforward nucleophilic substitution, the core challenge lies in controlling the regioselectivity. The pyrazole ring contains two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of isomers.
This guide focuses on strategies to selectively synthesize the desired N1 isomer, which is crucial for its application in various research and development pipelines.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?
A1: Low conversion is a frequent issue that can typically be traced back to one of three areas: reagent quality, deprotonation efficiency, or reaction kinetics.
-
Reagent Integrity: Ensure that the 5-methyl-1H-pyrazol-3-amine is pure and dry. The alkylating agent, 2-fluorobenzyl chloride/bromide, should be of high purity, as impurities can inhibit the reaction.
-
Ineffective Deprotonation: The N-alkylation requires the deprotonation of the pyrazole's N-H proton to form the more nucleophilic pyrazolate anion. The choice and handling of the base are critical.
-
Weak Base: If using a milder base like potassium carbonate (K₂CO₃), ensure the reaction is heated sufficiently (typically 60-80 °C in DMF or acetonitrile) to drive the deprotonation and subsequent alkylation.
-
Strong Base: When using a strong base like sodium hydride (NaH), ensure it is fresh and handled under strictly anhydrous and inert conditions (e.g., Argon atmosphere).[1] Any moisture will quench the hydride, rendering it ineffective.
-
-
Suboptimal Temperature & Time: Some N-alkylation reactions require thermal energy to proceed at a reasonable rate.[2][3] If running the reaction at room temperature with a moderate base, conversion may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. An increase in temperature can significantly improve the yield, but be aware that it might also affect the regioselectivity.[2]
Q2: I've successfully synthesized the product, but it's a mixture of two isomers. How can I improve the regioselectivity to favor the desired 1-(2-fluorobenzyl) isomer?
A2: This is the most critical challenge in this synthesis. The formation of both N1 and N2 alkylated products is common, and achieving high regioselectivity requires careful control of reaction parameters.[4] The outcome is a delicate balance between steric hindrance and the electronic nature of the pyrazolate anion.
-
Understanding the Selectivity: The 5-methyl group sterically hinders the adjacent N1 position. Kinetically, the less hindered N2 position is often favored. However, the N1-substituted product can be the thermodynamically more stable isomer. The goal is to find conditions that favor its formation.
-
Influence of the Base and Counter-ion: The choice of base does more than just deprotonate the pyrazole. The resulting metal counter-ion (e.g., Na⁺, K⁺, Cs⁺) can coordinate with the pyrazolate anion, influencing the nucleophilicity of each nitrogen atom.
-
Using a base like potassium carbonate or cesium carbonate can often favor N1 alkylation. The larger, "softer" cations are thought to coordinate less tightly, allowing the reaction to proceed under thermodynamic control.
-
Stronger, "harder" bases like NaH might lead to a different isomeric ratio.[4]
-
-
Solvent Effects: The solvent plays a crucial role. Polar aprotic solvents like DMF or acetonitrile are standard. They effectively solvate the cation, leaving a "naked" and highly reactive pyrazolate anion, which can sometimes lead to mixtures. Experimenting with less polar solvents like THF or dioxane could potentially alter the isomeric ratio.
-
Strategic Approach: A catalyst-free Michael reaction has been shown to achieve high N1 regioselectivity for certain pyrazoles, suggesting that minimizing coordinating species can be beneficial.[5] For this synthesis, a systematic approach is recommended.
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) | Rationale |
| Base | NaH | K₂CO₃ or Cs₂CO₃ | Stronger bases may favor the faster, kinetically controlled reaction at the less hindered N2 site. Weaker bases with larger cations may favor the more stable N1 product.[4] |
| Solvent | THF | DMF or Acetonitrile | A less polar solvent might enhance the influence of steric hindrance, while polar aprotic solvents can promote the formation of the thermodynamic product. |
| Temperature | Room Temperature | 60 - 80 °C | Higher temperatures allow the reaction to overcome the kinetic barrier and reach thermodynamic equilibrium, often favoring the more stable isomer.[2] |
Q3: How do I confirm the structure and distinguish between the N1 and N2 isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shift of the proton on the pyrazole ring (at the C4 position) will be different for each isomer due to the different electronic environment. More definitively, the chemical shift of the benzylic methylene protons (-CH₂-) will be distinct. Nuclear Overhauser Effect (NOE) experiments can also be conclusive: irradiating the benzylic -CH₂- protons should show an NOE correlation to the 5-methyl group protons in the desired N1 isomer, but not in the N2 isomer.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will differ significantly between the two regioisomers.
Q4: My final product is contaminated with unreacted starting material or the isomeric byproduct. What is the best purification strategy?
A4: A multi-step purification approach is often necessary.
-
Aqueous Work-up: After the reaction is complete, a carefully planned aqueous work-up can remove many impurities. The starting 5-methyl-1H-pyrazol-3-amine is more basic than the N-alkylated product. A wash with a dilute acid (e.g., 1M HCl) can selectively protonate and extract the unreacted starting material into the aqueous phase. Be cautious not to use a strong acid concentration which might also extract the product.
-
Silica Gel Chromatography: This is the most effective method for separating the two regioisomers and any remaining non-polar impurities.[6] A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, will typically provide good separation. The two isomers usually have a discernible difference in polarity and will elute at different retention times.
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexane) can be an excellent final step to achieve high purity.[7]
Optimized Experimental Protocol
This protocol is designed to favor the formation of the thermodynamic N1-alkylation product.
Materials:
-
5-methyl-1H-pyrazol-3-amine (1.0 eq)
-
2-fluorobenzyl chloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methyl-1H-pyrazol-3-amine and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Addition of Alkylating Agent: Stir the suspension vigorously and add 2-fluorobenzyl chloride dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C in an oil bath.[7]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product (typically the major, less polar isomer) and evaporate the solvent.
-
If the product is a solid, perform a final recrystallization to obtain pure 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine.
-
Visual Workflow and Troubleshooting
General Synthesis Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- EP0749963A1 - N-alkylation method of pyrazole.
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI.
- 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine - PubChem.
- Recent Advances in the Synthesis of Pyrazole Deriv
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P
- Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene | The Journal of Organic Chemistry - ACS Public
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Public
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
- Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activ
Sources
Technical Support Center: Purification of Crude 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for the purification of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols grounded in established chemical principles to help you achieve high purity of your target molecule.
Introduction to Purification Challenges
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a basic amino group and a pyrazole core. This combination of functionalities presents unique challenges during purification. The basicity of the amine can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and recovery during chromatography. Furthermore, the aromatic nature of the pyrazole and the fluorobenzyl group can lead to the formation of closely related impurities that are difficult to separate.
This guide provides a systematic approach to overcoming these challenges, ensuring you can obtain your desired compound with the required purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude NMR shows a mixture of regioisomers. How can I separate them?
A1: The formation of regioisomers is a common issue in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl precursors. The separation of these isomers can be challenging due to their similar polarities.
-
Strategy 1: Column Chromatography Optimization. Careful optimization of your column chromatography conditions is the first line of attack. A shallow solvent gradient with a less polar solvent system (e.g., hexanes/ethyl acetate or toluene/ethyl acetate) can enhance the separation. Using a high-performance silica gel with a smaller particle size can also improve resolution.
-
Strategy 2: Salt Formation and Fractional Crystallization. Due to the basic amine, you can form a salt using a suitable acid (e.g., HCl, H3PO4, or oxalic acid).[1] The resulting salts of the different regioisomers may have significantly different solubilities, allowing for separation by fractional crystallization. After separation, the desired isomer can be liberated by neutralization with a base.
Q2: I'm observing significant streaking and poor recovery of my compound during silica gel column chromatography. What is the cause and how can I fix it?
A2: This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic nature of the silica surface strongly interacts with the basic amine, causing the issues you're observing.
-
Cause: The lone pair of electrons on the amine's nitrogen atom interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Solution 1: Basic Modifier in the Eluent. Add a small amount of a basic modifier to your mobile phase to "deactivate" the acidic sites on the silica. Triethylamine (0.1-1% v/v) is a common choice. Alternatively, a solution of ammonia in methanol can be used as part of your solvent system.
-
Solution 2: Use of Amine-Functionalized Silica. For more challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a basic surface, which minimizes the unwanted interactions with the amine product, leading to improved peak shape and recovery.[2]
Q3: Can I use acid-base extraction to purify my crude product?
A3: Yes, acid-base extraction is a highly effective and scalable method for purifying 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, especially for removing non-basic impurities. The pyrazole core itself is amphoteric, meaning it can act as both a weak acid and a weak base.[3][4]
-
Principle: The basic amino group can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows you to wash the organic layer with an acidic aqueous solution to remove non-basic impurities. Subsequently, the aqueous layer containing your protonated product can be basified (e.g., with 1M NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
Q4: What are the most common impurities I should expect in my crude product?
A4: The impurities will largely depend on the synthetic route employed. For a typical Knorr-type pyrazole synthesis from a hydrazine and a 1,3-dicarbonyl compound, common impurities include:
-
Unreacted Starting Materials: Residual 2-fluorobenzylhydrazine and the 1,3-dicarbonyl precursor.
-
Regioisomers: As mentioned in Q1.
-
Side-Products: These can include imines formed from the reaction of the hydrazine with a single carbonyl group, as well as decomposition products of the hydrazine.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Elution from Silica Gel Column | Strong adsorption of the basic amine to the acidic silica gel. | 1. Add 0.5-1% triethylamine to your eluent. 2. Switch to a more polar solvent system (e.g., dichloromethane/methanol). 3. Consider using neutral alumina or amine-functionalized silica as the stationary phase.[2] |
| Product Co-elutes with an Impurity | The impurity has a very similar polarity to the product. | 1. Try a different solvent system for column chromatography with different selectivities (e.g., toluene/acetone). 2. Attempt recrystallization from a suitable solvent system. 3. Use preparative HPLC for small-scale purifications. |
| Product Appears as a Smear or Broad Spot on TLC | The compound is interacting strongly with the silica gel on the TLC plate. | 1. Develop the TLC plate in a chamber containing a small amount of triethylamine or ammonia. 2. Spot a smaller amount of the sample on the TLC plate. |
| Formation of an Insoluble Precipitate During Acidic Wash | The hydrochloride salt of your product may be sparingly soluble in the aqueous or organic phase. | 1. Add more water to fully dissolve the salt. 2. If the salt is precipitating from the organic layer, ensure sufficient water is present for extraction. |
| Product Oils Out During Recrystallization | The solvent is too nonpolar for the compound, or the solution is cooling too quickly. | 1. Add a more polar co-solvent to the hot solution until the oil dissolves, then allow it to cool slowly. 2. Try a different recrystallization solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of small to medium quantities of the crude product.
1. TLC Analysis: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., starting with a 7:3 ratio). d. Visualize the spots under a UV lamp (254 nm) and/or by staining with iodine. e. If the product is highly polar, a more polar system like dichloromethane/methanol may be required.
2. Column Preparation and Purification: a. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). b. Pack a glass column with the slurry. c. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. d. Evaporate the solvent from the silica-adsorbed sample. e. Carefully add the dry, sample-adsorbed silica to the top of the packed column. f. Elute the column with a gradient of the chosen solvent system, starting with a low polarity and gradually increasing it.[6] g. Collect fractions and monitor them by TLC to identify those containing the pure product. h. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction and Recrystallization
This method is highly effective for removing non-basic impurities and can be scaled up easily.
1. Acid-Base Extraction: a. Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane. b. Transfer the solution to a separatory funnel. c. Extract the organic layer with 1M HCl (aq). Repeat the extraction 2-3 times. d. Combine the acidic aqueous layers. The protonated product is now in the aqueous phase. e. Wash the combined aqueous layers with a small amount of ethyl acetate to remove any remaining non-basic impurities. f. Cool the aqueous layer in an ice bath and slowly add 2M NaOH (aq) with stirring until the pH is basic (pH > 10), as confirmed by pH paper. The free amine product should precipitate or form an oil. g. Extract the product back into ethyl acetate or dichloromethane (3 times). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
2. Recrystallization: a. Choose a suitable solvent system for recrystallization. Common choices for pyrazole derivatives include ethanol/water, isopropanol, or ethyl acetate/hexanes.[7] b. Dissolve the crude solid in a minimal amount of the hot solvent. c. If using a two-solvent system, dissolve the solid in the better solvent and add the poorer solvent dropwise until the solution becomes cloudy. Then, add a few drops of the better solvent to redissolve the solid. d. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Purification Workflows
Decision Tree for Purification Strategy
The following diagram illustrates a decision-making process for selecting the appropriate purification strategy based on the nature of the impurities.
Sources
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. mdpi.com [mdpi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yield in N-Substituted Pyrazole Synthesis
Welcome to the technical support center for N-substituted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your reaction yields and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Overall Low to No Product Yield
Question: I am attempting a Knorr-type pyrazole synthesis by reacting a substituted hydrazine with a 1,3-dicarbonyl compound, but I am getting very low yields or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that can often be resolved by systematically evaluating your reaction parameters. The Knorr synthesis, while classic, is sensitive to several factors.
Causality and Troubleshooting Steps:
-
Inadequate Catalyst or Lack Thereof: The condensation of hydrazines and 1,3-diketones can be sluggish without a catalyst. While some reactions proceed with thermal promotion, many benefit from catalysis.[1]
-
Recommendation: Introduce a catalytic amount of a Lewis acid, such as lithium perchlorate, or a protic acid like acetic acid to facilitate the condensation and cyclization steps. For certain substrates, transition metal catalysts like copper(II) triflate (Cu(OTf)₂) have been shown to be highly effective.[2]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role. Too low, and the reaction rate may be negligible. Too high, and you risk decomposition of your starting materials or product.
-
Recommendation: Start with room temperature and gradually increase it. One study noted that increasing the temperature to 60°C improved yield, but further increases led to a decrease in yield.[1] Monitor your reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at various temperatures to find the sweet spot.
-
-
Improper Solvent Choice: The solvent can influence the solubility of your reagents and the reaction pathway.
-
Recommendation: Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer. Aprotic polar solvents such as DMF or DMSO can also be effective, particularly for less reactive substrates.[3] In some cases, solvent-free conditions under microwave irradiation have been shown to give high yields in short reaction times.[2]
-
-
Decomposition of Starting Materials: Substituted hydrazines can be unstable, especially at elevated temperatures or in the presence of air (oxidation).
-
Recommendation: Ensure the quality of your hydrazine. If it's old or has been improperly stored, consider purifying it or using a fresh batch. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Experimental Protocol: General Procedure for a Catalyzed Knorr Pyrazole Synthesis
-
To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, 5-10 mL/mmol), add the substituted hydrazine (1.0-1.2 equiv).
-
Add the catalyst (e.g., 10 mol% acetic acid or 5 mol% Cu(OTf)₂).
-
Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if needed).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Issue 2: Poor Regioselectivity - A Mixture of N1 and N2 Isomers
Question: My synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. How can I improve the selectivity for the desired N-substituted pyrazole?
Answer: Achieving high regioselectivity is a well-known challenge in pyrazole synthesis with unsymmetrical precursors. The outcome is a delicate balance of steric and electronic effects.
Understanding the Mechanism and Influencing Factors:
The reaction proceeds through the initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon of the 1,3-dicarbonyl compound. The regioselectivity is determined by which carbonyl group is attacked first and which nitrogen of the substituted hydrazine is the nucleophile.
-
Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack. Similarly, bulkier substituents on the hydrazine can influence which nitrogen atom participates in the initial attack.[2]
-
Electronic Effects: The electronic nature of the substituents on both the dicarbonyl compound and the hydrazine plays a crucial role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic.
-
Reaction Conditions: The choice of solvent and catalyst can also influence the regiochemical outcome.
Strategies to Enhance Regioselectivity:
-
Modify the Substrates: If possible, consider using a starting material with more pronounced steric or electronic differences to favor the formation of one isomer. For instance, a trifluoromethyl group on one side of the dicarbonyl compound can strongly direct the regiochemistry of the reaction.[2]
-
Optimize Reaction Conditions:
-
Solvent: Experiment with a range of solvents (polar protic, polar aprotic, non-polar) as they can influence the transition state energies of the two competing pathways.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
-
Use of Directing Groups: In some cases, a protecting or directing group can be employed to favor one reaction pathway, although this adds extra steps to the synthesis.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for addressing poor regioselectivity.
Issue 3: Formation of Side Products and Purification Challenges
Question: My reaction seems to be working, but I am isolating significant amounts of byproducts, making purification difficult and lowering my overall yield. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common culprit for low yields. Identifying these impurities is the first step toward mitigating their formation.
Common Side Products and Their Origins:
| Side Product | Probable Cause | Mitigation Strategy |
| Imine | Reaction of the amine/hydrazine with a single carbonyl group without subsequent cyclization. | Ensure reaction conditions (e.g., temperature, catalyst) are sufficient to promote the cyclization step.[3][4] |
| Hydrazine Decomposition Products | Instability of the hydrazine starting material. | Use high-purity hydrazine, store it properly, and consider running the reaction under an inert atmosphere.[3][4] |
| Pyrazoline | Incomplete oxidation of the pyrazoline intermediate to the aromatic pyrazole. | If the synthetic route proceeds via a pyrazoline, ensure the oxidation step is complete. This may involve using an external oxidizing agent or simply heating in a solvent like DMSO under an oxygen atmosphere.[5] |
| Self-condensation Products of the Dicarbonyl | Basic reaction conditions can sometimes promote the self-condensation of the 1,3-dicarbonyl compound. | Use a milder base or carefully control the stoichiometry of the base. |
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired pyrazole from byproducts. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Test various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be separated from neutral byproducts by an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer. Neutralize the aqueous layer with a base and extract the purified pyrazole back into an organic solvent.
General Workflow for Pyrazole Synthesis and Purification
Caption: A typical experimental workflow for N-substituted pyrazole synthesis.
By methodically addressing these common issues, you can significantly improve the yield and purity of your N-substituted pyrazole products. Remember that each substrate combination may require unique optimization, and a systematic approach to troubleshooting is key to success.
References
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1337. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10229–10240. [Link]
-
Gulia, N., Małecki, M., & Szafert, S. (2021). PDF: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
Identification and removal of byproducts in pyrazole synthesis
A Guide to the Identification and Removal of Common Byproducts
For researchers, medicinal chemists, and drug development professionals, the synthesis of pyrazoles is a foundational technique. However, the path from starting materials to a pure, characterizable product is often complicated by the formation of byproducts. This guide, structured as a technical support center, provides troubleshooting advice and practical, step-by-step protocols to help you identify and remove these common impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during pyrazole synthesis, linking them to likely byproducts and providing actionable solutions.
Q1: My TLC plate shows two spots with very similar Rf values. What are they and how can I separate them?
This is a classic sign of regioisomer formation , the most common byproduct in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The two spots represent the two possible isomers formed during the cyclization reaction.
-
Causality: The hydrazine can attack either of the two carbonyl groups of the 1,3-dicarbonyl compound, leading to two different pyrazole products.[2]
-
Troubleshooting & Removal:
-
Column Chromatography: This is the most effective method for separating regioisomers. Due to their similar polarities, a carefully optimized solvent system is crucial.[3]
-
Recrystallization: In some cases, fractional recrystallization can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system.[4]
-
Q2: I see a spot on my TLC corresponding to my starting materials. How do I remove them?
This indicates an incomplete reaction . The presence of unreacted 1,3-dicarbonyl compound and/or hydrazine is a common issue.
-
Causality: Insufficient reaction time, incorrect temperature, or suboptimal catalyst concentration can lead to incomplete conversion.
-
Troubleshooting & Removal:
-
Unreacted 1,3-Dicarbonyl Compound: This can often be removed by column chromatography.
-
Unreacted Hydrazine: Hydrazine is basic and can be removed with an acidic wash during the work-up. An extraction with dilute aqueous HCl is typically effective.
-
Q3: My product appears oily or won't solidify, even after removing the solvent. What could be the issue?
While this could be due to the inherent physical properties of your target pyrazole, it can also indicate the presence of residual starting materials or low-melting point byproducts. Unreacted hydrazine, in particular, is a liquid at room temperature and can prevent your product from solidifying.[5]
-
Troubleshooting:
-
Confirm the removal of all starting materials via TLC or NMR.
-
If hydrazine is suspected, perform an acidic wash as described in Q2.
-
Q4: I have an unexpected, often more polar, spot on my TLC. What could it be?
An unexpected polar spot could be a pyrazolone byproduct .
-
Causality: Pyrazolones can form under certain reaction conditions, particularly if the 1,3-dicarbonyl compound has an ester functionality or if there's water present in the reaction.[6][7]
-
Identification & Removal:
-
Identification: Pyrazolones have distinct spectroscopic signatures, including a characteristic carbonyl stretch in the IR spectrum and different chemical shifts in the 1H and 13C NMR spectra compared to the desired pyrazole.[8]
-
Removal: Pyrazolones are generally more polar than their pyrazole counterparts and can usually be separated by column chromatography.
-
Q5: My reaction mixture is dark, and I see multiple spots on the TLC, some of which are streaks. What's happening?
This often points to degradation of starting materials or the product.
-
Causality: Hydrazines can be unstable, especially at elevated temperatures or in the presence of certain metals. Similarly, 1,3-dicarbonyl compounds can undergo side reactions under harsh conditions. Streaking on the TLC plate can indicate the presence of acidic or basic impurities, or that the compound is unstable on the silica gel.[9]
-
Troubleshooting:
-
Consider running the reaction at a lower temperature.
-
Ensure your starting materials are pure.
-
If streaking is an issue on TLC, try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape.[9]
-
Byproduct Identification: A Spectroscopic Approach
Accurate identification of byproducts is crucial for effective removal. Here’s a summary of how to use common analytical techniques to differentiate your desired pyrazole from its main impurities.
| Technique | Regioisomers | Unreacted Hydrazine | Unreacted 1,3-Dicarbonyl | Pyrazolone |
| ¹H NMR | Different chemical shifts for protons on the pyrazole ring and substituents. NOESY experiments can confirm through-space correlations between protons on the N-substituent and the C5-substituent of the pyrazole ring.[10] | Broad signals for N-H protons. | Characteristic signals for the dicarbonyl compound (e.g., enol and keto tautomers). | Absence of the aromatic C4-H proton signal and presence of a signal for the CH2 group at C4. |
| ¹³C NMR | Different chemical shifts for the carbons of the pyrazole ring.[11] | Characteristic carbonyl signals. | Presence of a carbonyl carbon signal. | |
| Mass Spec | Identical molecular weight, but may have different fragmentation patterns.[12][13] | Lower molecular weight corresponding to the hydrazine used. | Lower molecular weight corresponding to the dicarbonyl used. | Molecular weight will differ from the pyrazole, often by the addition of an oxygen atom and loss of a double bond. |
| IR | Similar spectra, but may have subtle differences in the fingerprint region. | Broad N-H stretches. | Strong C=O stretches. | A distinct C=O stretch, typically around 1700 cm⁻¹.[14] |
Workflow for Pyrazole Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of pyrazoles, incorporating troubleshooting checkpoints.
Caption: General workflow for pyrazole synthesis and purification.
Detailed Experimental Protocols
Here are step-by-step protocols for the most common purification techniques mentioned in the troubleshooting guide.
Protocol 1: Removal of Unreacted Hydrazine via Acidic Extraction
This protocol is performed during the aqueous work-up of the reaction mixture.
-
Dissolution: After the reaction is complete, cool the reaction mixture to room temperature and dilute it with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The unreacted hydrazine will be protonated and move into the aqueous layer.
-
Draining: Drain the lower aqueous layer.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile method for purifying pyrazoles from a variety of byproducts.[3][15][16]
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation between your desired product and the impurities. Aim for an Rf value of ~0.2-0.3 for your product.[15]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Fill the column with silica gel, either as a dry powder or as a slurry in the chosen solvent system.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a more polar solvent.
-
Alternatively, for better resolution, "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or compressed air to push the solvent through the column.
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to determine which ones contain your pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid pyrazoles from minor impurities or, in some cases, from regioisomers with different solubilities.[17]
-
Solvent Selection: Choose a solvent or solvent pair in which your pyrazole is soluble at high temperatures but sparingly soluble at low temperatures. Test small amounts in different solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures) to find the ideal system.
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Logical Relationship Diagram for Byproduct Removal
The following diagram outlines the decision-making process for choosing a purification strategy based on the observed impurities.
Caption: Decision tree for pyrazole purification based on identified byproducts.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. Available at: [Link]
-
hydrazine hydrate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. J&K Scientific. Available at: [Link]
-
5 Steps to successful flash chromatography. Biotage. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group, UC Santa Barbara. Available at: [Link]
-
(PDF) A one-step synthesis of pyrazolone. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available at: [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]
- CS216930B2 - Method of preparation of the pyrazoles. Google Patents.
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
-
Hydrazine - Wikipedia. Wikipedia. Available at: [Link]
-
Purification: How to Run a Flash Column. University of Rochester Department of Chemistry. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. Connect Journals. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Flash Column Chromatography Guide. MIT OpenCourseWare. Available at: [Link]
-
2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
"Studies on synthesis of pyrazole from dibromo and hydrazine compounds." by Riya Trivedi. eGrove - University of Mississippi. Available at: [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. ResearchGate. Available at: [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available at: [Link]
-
Acid-Base Extraction.1. University of Massachusetts. Available at: [Link]
-
TLC troubleshooting. ChemBAM. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. connectjournals.com [connectjournals.com]
- 8. reddit.com [reddit.com]
- 9. chembam.com [chembam.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. connectjournals.com [connectjournals.com]
- 15. Purification [chem.rochester.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. mdpi.com [mdpi.com]
How to improve the regioselectivity of pyrazole ring formation
Welcome to the technical support center for pyrazole synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity in pyrazole ring formation. Here, we delve into common experimental hurdles, offer robust troubleshooting strategies, and provide answers to frequently asked questions, all grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Navigating Common Issues in Regioselective Pyrazole Synthesis
This section is dedicated to addressing the specific, practical challenges you may encounter during your experiments. We provide not only solutions but also the underlying mechanistic rationale to empower your experimental design and problem-solving capabilities.
Problem 1: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is yielding an inseparable mixture of regioisomers. How can I steer the reaction to favor my desired product?
This is a classic and highly common challenge in pyrazole synthesis. The condensation of an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) with a substituted hydrazine (e.g., methylhydrazine) can theoretically produce two distinct pyrazole regioisomers.[1][2] The final product ratio is a result of a delicate interplay between steric hindrance, electronic effects, and the specific reaction conditions employed.[1][3]
Dissecting the Issue: The initial, and often selectivity-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbon atoms. Regioselectivity is dictated by which carbonyl is more electrophilic and which nitrogen is more nucleophilic under the reaction conditions.[4]
Troubleshooting Strategies:
-
Harnessing pH Control (The Knorr Synthesis and its Variants): The acidity or basicity of the reaction medium is a powerful yet frequently underestimated tool for controlling regioselectivity.
-
Mechanistic Rationale: In an acidic medium, the more basic nitrogen of the substituted hydrazine (typically the one further from the substituent) becomes protonated. This protonation diminishes its nucleophilicity, compelling the reaction to proceed through the less basic, but now more nucleophilic, nitrogen.[5] Conversely, under neutral or basic conditions, the inherent nucleophilicity of the hydrazine nitrogens dominates, with the more basic nitrogen typically being the more reactive nucleophile. The attack will then be directed towards the more electrophilic carbonyl (less sterically hindered or adjacent to an electron-withdrawing group).[4]
-
Experimental Protocol:
-
Acidic Conditions (e.g., Acetic Acid, HCl): Dissolve your 1,3-dicarbonyl compound in a suitable solvent like ethanol. Introduce a stoichiometric quantity of an acid, such as acetic acid or a solution of HCl, followed by the addition of the substituted hydrazine. Heat the mixture to reflux and monitor its progress using TLC or LC-MS. This approach generally promotes the attack of the less substituted nitrogen of the hydrazine onto the more reactive carbonyl center.
-
Neutral/Basic Conditions (e.g., Ethanol, Pyridine): Carry out the reaction by dissolving the reactants in a neutral solvent like ethanol or a basic one such as pyridine. The absence of acid allows the more basic nitrogen of the hydrazine to function as the primary nucleophile.[6]
-
-
-
Leveraging Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and modulate the reactivity of the hydrazine.
-
Mechanistic Rationale: Protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, which can alter the activation energy for the attack on one carbonyl over the other. Aprotic solvents, on the other hand, may lead to a reaction that is more governed by the intrinsic electronic properties of the reactants.
-
Data-Informed Solvent Selection:
-
| Solvent | Typical Outcome with Benzoylacetone & Methylhydrazine | Rationale |
| Ethanol (Protic) | Often results in a mixture of regioisomers, though one may be favored.[2] | Stabilizes intermediates and facilitates necessary proton transfers. |
| Toluene (Aprotic) | Can enhance selectivity in certain cases by minimizing side reactions. | Less interaction with reactants allows intrinsic electronic effects to dominate. |
| Acetic Acid (Acidic) | Favors attack at the more electrophilic carbonyl by protonating the more basic hydrazine nitrogen.[7] | Protonates the more basic hydrazine nitrogen, altering its nucleophilicity. |
| Fluorinated Alcohols (e.g., TFE) | Have been shown to significantly improve regioselectivity in some cases. | Can influence the reaction through unique solvation and hydrogen-bonding properties. |
-
Employing Pre-activated Substrates or Protecting Groups:
-
Strategy: Chemically modify one of the carbonyl groups to either enhance its reactivity or mask it. For example, converting a ketone into a more reactive enaminone can direct the initial attack of the hydrazine.[4]
-
Illustrative Workflow:
-
React the unsymmetrical 1,3-dicarbonyl with a secondary amine (e.g., pyrrolidine) to form an enaminone. This transformation effectively "protects" one of the carbonyls.
-
React the purified enaminone with the substituted hydrazine. The subsequent cyclization will be directed by the remaining free carbonyl group, leading to a single regioisomer. This approach often yields excellent regiocontrol.[4]
-
-
Visualizing the Key Control Elements:
Caption: Key factors influencing pyrazole regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in the Knorr pyrazole synthesis?
The regioselectivity of the Knorr pyrazole synthesis, particularly with unsymmetrical reactants, is determined by a competition between the nucleophilicity of the two distinct nitrogen atoms in the hydrazine and the electrophilicity of the two different carbonyl carbons in the 1,3-dicarbonyl compound.[4][8] The reaction conditions, especially pH, are critical in modulating these factors.[1] In an acidic environment, the more basic nitrogen of the hydrazine is protonated, which reduces its nucleophilicity and typically directs the reaction to proceed via the less basic nitrogen.[5] Under neutral or basic conditions, the more nucleophilic (and generally more basic) nitrogen atom preferentially attacks the more electrophilic (less sterically hindered) carbonyl carbon.[4]
Q2: Can catalysts be utilized to enhance regioselectivity?
Absolutely. Both acid and base catalysts are commonly used to influence the regiochemical outcome.
-
Acid Catalysis: Acids such as HCl, H2SO4, or acetic acid are frequently employed to protonate the hydrazine, thereby directing the reaction pathway. This is a widely used and effective strategy.[5][9]
-
Base Catalysis: While less common for controlling regioselectivity compared to acid catalysis, bases can deprotonate the 1,3-dicarbonyl to form an enolate, which can alter the reaction mechanism.
-
Lewis Acid Catalysis: Modern approaches have explored the use of Lewis acids to chelate the 1,3-dicarbonyl compound, which can differentiate the reactivity of the two carbonyl groups and offer high levels of regiocontrol.
Q3: How do the steric and electronic properties of substituents on the 1,3-dicarbonyl compound affect the final product?
The substituents on the 1,3-dicarbonyl compound exert a significant influence on regioselectivity.[1][3]
-
Electronic Effects: An electron-withdrawing group (EWG) attached to one of the carbonyls increases its electrophilicity, making it a more favorable target for nucleophilic attack. For instance, in 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the carbonyl adjacent to the highly electron-withdrawing CF3 group is significantly more electrophilic.
-
Steric Effects: A bulky substituent near a carbonyl group will sterically hinder the approach of the nucleophile.[3] Consequently, the reaction will preferentially occur at the less sterically crowded carbonyl center.
These two effects can either be complementary or opposing. A thorough analysis of your specific substrate is crucial for predicting the likely regiochemical outcome.
A Decision-Making Workflow for Optimizing Regioselectivity:
Caption: A systematic workflow for troubleshooting and optimizing pyrazole regioselectivity.
References
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available from: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2215-2221. Available from: [Link]
-
Shaikh, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 543-571. Available from: [Link]
-
ChemHelpASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
-
de Oliveira, C. S. A., et al. (2016). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 81(11), 4579–4588. Available from: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. Available from: [Link]
-
Rout, S. K., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12345–12355. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Available from: [Link]
-
Fayed, E. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available from: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
Iannuzzi, M., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2806. Available from: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. Available from: [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine in assays
Technical Support Center: 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Given its physicochemical properties, achieving and maintaining solubility in aqueous assay buffers can be a significant challenge, leading to issues such as compound precipitation, inconsistent results, and inaccurate pharmacological data.[1][2]
This guide provides field-proven insights, detailed protocols, and a systematic troubleshooting framework to help you navigate these challenges effectively. Our approach is grounded in the principles of formulation science to ensure the integrity and reproducibility of your experimental results.
Section 1: Compound Physicochemical Profile
Understanding the inherent properties of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is the first step in diagnosing and solving solubility issues. Many promising drug candidates exhibit poor water solubility, which can hinder their development.[3][4] The properties of this compound, summarized below, indicate a propensity for low aqueous solubility primarily due to its moderate lipophilicity.
| Property | Value | Source | Implication for Solubility |
| Molecular Weight | 205.23 g/mol | PubChem[5] | Moderate molecular size. |
| XLogP3-AA | 2.0 | PubChem[5] | Indicates moderate lipophilicity ("grease-ball" character), suggesting poor solubility in aqueous solutions.[6] |
| Hydrogen Bond Donors | 1 | PubChem[5] | Limited capacity to form hydrogen bonds with water. |
| Hydrogen Bond Acceptors | 3 | PubChem[5] | Moderate capacity to form hydrogen bonds with water. |
| Topological Polar Surface Area (TPSA) | 43.8 Ų | PubChem[5] | A relatively low TPSA is consistent with lower aqueous solubility. |
| Experimental Solubility (Analog) | 20.6 µg/mL (for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine at pH 7.4) | PubChem[7] | Provides a benchmark for the expected low solubility of this compound class in neutral aqueous buffers. |
The XLogP value of 2.0 is particularly noteworthy. This value predicts the compound is 100 times more soluble in octanol than in water, classifying it as a poorly water-soluble molecule and requiring specific formulation strategies to handle in assays.[6][8]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine.
Q1: My compound is precipitating as soon as I add it to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay medium. When a concentrated stock solution (typically in 100% DMSO) is diluted directly into an aqueous buffer, the solvent environment changes abruptly from organic to aqueous. The compound, which was stable in DMSO, is now in a medium where it is poorly soluble, causing it to crash out of solution.[1][2] This process is known as precipitation upon dilution.
Causality: The high concentration of the compound in the DMSO droplet does not have sufficient time to disperse before the DMSO itself diffuses away, leading to localized supersaturation and immediate precipitation.[9]
Solution:
-
Use an Intermediate Dilution Step: Never dilute your high-concentration stock directly into the final aqueous buffer. First, create an intermediate dilution in a solution that contains a higher percentage of your organic co-solvent (e.g., 50% DMSO in buffer, or 100% DMSO).
-
Optimize Mixing: When adding the compound to the buffer, ensure rapid and vigorous mixing to promote fast dispersion and minimize localized high concentrations.[1]
-
Lower the Final Concentration: If precipitation persists, your final assay concentration may be above the compound's solubility limit, even with a co-solvent. Consider reducing the highest concentration in your dose-response curve.
Q2: What is the best solvent for preparing my primary stock solution?
A2: For poorly soluble, lipophilic compounds like this one, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard choice for primary stock solutions.[10][11]
Causality: DMSO is a powerful, aprotic, and water-miscible solvent capable of dissolving a wide range of organic molecules that are insoluble in water.[12]
Best Practices:
-
Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% anhydrous DMSO.
-
Store this stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles, which can introduce water from atmospheric condensation and cause precipitation.
-
Before use, allow the stock to thaw completely and bring it to room temperature. Vortex gently to ensure it is fully re-dissolved.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is a critical consideration, as DMSO can have direct biological effects and cause cytotoxicity.[11][13]
Causality: DMSO can alter cell membrane fluidity, induce cell differentiation, and inhibit cell growth at higher concentrations.[11][13] These effects can confound your experimental results, leading to false positives or negatives.
General Recommendations:
-
Cell-Based Assays: Keep the final concentration of DMSO in the assay wells at or below 0.5% (v/v) . Many cell lines can tolerate up to 1%, but this must be validated.[14]
-
Biochemical Assays: Enzyme activity can also be affected by DMSO. While often more tolerant than cells, it is still best practice to keep the final DMSO concentration below 1-2% and to ensure the control wells contain the exact same concentration of DMSO as the test wells.
Always run a "vehicle control" experiment with the highest concentration of DMSO used in your assay to confirm it has no significant effect on the endpoint being measured.
Q4: I am still seeing poor results. Are there other formulation strategies I can try?
A4: Yes. If standard co-solvent methods are insufficient, you can explore more advanced formulation strategies, though these require more development.
Alternative Strategies:
-
Use of Other Co-solvents: Solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used, but their compatibility with the assay and their own potential for toxicity must be carefully evaluated.[11][15]
-
pH Modification: If the compound has an ionizable group (the pyrazol-3-amine is basic), adjusting the pH of the buffer can increase solubility. Pyrazole itself is a weak base.[16] Preparing the working solution in a slightly acidic buffer (e.g., pH 5.0-6.5) may improve solubility by protonating the amine group. However, you must ensure the pH change does not affect your assay's biological components.
-
Use of Excipients: Non-ionic surfactants (e.g., Tween® 80, Pluronic® F-127) or cyclodextrins can be used to create micelles or inclusion complexes that encapsulate the hydrophobic compound and increase its apparent solubility.[3][17] These are powerful tools but require significant optimization.
Section 3: Systematic Troubleshooting Guide
Use this table to diagnose and resolve common issues. The key principle in troubleshooting is to change only one variable at a time .
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent compound precipitation. 2. Incomplete dissolution of stock solution. 3. Pipetting errors with small volumes. | 1. Follow the intermediate dilution protocol (Section 4). Visually inspect plates for precipitate. 2. Ensure stock solution is fully thawed and vortexed before use. 3. Prepare a larger volume of the working solution and use calibrated pipettes. |
| No dose-response or a very shallow curve | 1. Compound has precipitated out of solution; the actual concentration is much lower than the nominal concentration. 2. The highest concentration tested is still below the compound's effective range. | 1. Confirm solubility at the highest concentration. Consider performing a kinetic solubility assay. Lower the top concentration and re-run. 2. If solubility is confirmed, the issue may be biological. However, always rule out solubility artifacts first. |
| Visible precipitate in stock solution vial upon thawing | 1. Water has been introduced into the DMSO stock from condensation. 2. The compound has low solubility even in 100% DMSO at low temperatures. | 1. Use anhydrous DMSO. Aliquot stocks to minimize freeze-thaw cycles. 2. Gently warm the vial (e.g., to 37°C) and vortex vigorously to redissolve. If it does not redissolve, the stock may be compromised. |
| Assay signal is inhibited in all wells, including at low compound concentrations | 1. DMSO concentration is too high, causing cytotoxicity or enzyme inhibition. 2. The compound itself is precipitating and causing light-scattering artifacts (common in absorbance/fluorescence assays). | 1. Re-calculate your dilution scheme to ensure the final DMSO is ≤0.5%. Run a DMSO-only toxicity curve. 2. Visually inspect the plate. If precipitate is present, re-design the experiment at lower, soluble concentrations. |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 20 mM Primary Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution.[18][19]
-
Calculation:
-
Molecular Weight (MW) of C₁₁H₁₂FN₃ = 205.23 g/mol .
-
To make 1 mL of a 20 mM solution:
-
Mass (mg) = 20 mmol/L * 0.001 L * 205.23 g/mol * 1000 mg/g = 4.10 mg .
-
-
-
Procedure:
-
Accurately weigh ~4.10 mg of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine powder using an analytical balance.
-
Transfer the powder to a clean, appropriately sized glass vial.
-
Add 1.0 mL of anhydrous, high-purity DMSO.
-
Cap the vial tightly and vortex at room temperature for 5-10 minutes or until all solid is completely dissolved. A brief sonication in a water bath can assist dissolution.[10]
-
Visually inspect against a light source to ensure no solid particles remain.
-
Label the vial clearly with the compound name, concentration (20 mM), solvent (100% DMSO), and date.
-
Store at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for a Dose-Response Assay
This protocol uses a crucial intermediate dilution step to prevent compound precipitation when preparing a dilution series for a typical cell-based assay.
Goal: Create a 10-point, 3-fold serial dilution starting at 10 µM final assay concentration, with a final DMSO concentration of 0.5%.
-
Intermediate Stock Preparation (2 mM in 100% DMSO):
-
Thaw your 20 mM primary stock.
-
Dilute the 20 mM stock 1:10 in 100% DMSO to create a 2 mM intermediate stock. (e.g., 10 µL of 20 mM stock + 90 µL of 100% DMSO). This is your Top Working Stock .
-
-
Serial Dilution in 100% DMSO:
-
In a 96-well plate, add 100 µL of 100% DMSO to wells A2 through A10.
-
Add 150 µL of the 2 mM Top Working Stock to well A1.
-
Transfer 50 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.
-
Continue this 3-fold serial dilution (transferring 50 µL) across the plate to well A10. This creates your compound plate with concentrations from 2 mM down to ~0.1 µM, all in 100% DMSO.
-
-
Final Working Solution Preparation (2X Concentration in Assay Buffer):
-
This step prepares the solutions that will be added to the cells. The solutions are made at 2X the final concentration because they will be diluted 1:1 when added to the cells in the assay plate.
-
Prepare your assay buffer (e.g., cell culture medium).
-
In a new "working plate," add 99 µL of assay buffer to 10 wells.
-
Transfer 1 µL from each well of your DMSO serial dilution plate (A1-A10) into the corresponding wells of the working plate.
-
Mix immediately and thoroughly. This creates a 2X working solution series (e.g., 20 µM, 6.7 µM, etc.) in assay buffer containing 1% DMSO .
-
-
Dosing the Assay Plate:
-
Add an equal volume of the 2X working solutions to your cell plate (which already contains cells in medium). For example, add 100 µL of the 2X working solution to 100 µL of medium in the cell plate.
-
This final 1:1 dilution brings the compound to its final target concentration (10 µM, 3.3 µM, etc.) and, critically, dilutes the DMSO to a final, cell-tolerable concentration of 0.5% .
-
Section 5: Process Flow & Logic Diagrams
Experimental Workflow for Compound Dosing
The following diagram illustrates the recommended workflow for preparing and using 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine in an assay to minimize solubility issues.
Caption: Workflow for preparing assay solutions from a poorly soluble compound.
Troubleshooting Decision Tree
If you encounter issues, use this decision tree to identify the likely cause.
Caption: Decision tree for troubleshooting solubility-related assay problems.
References
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
1-(3-fluorobenzyl)-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. Retrieved January 25, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved January 25, 2026, from [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. (2012). Journal of Controlled Release. Retrieved January 25, 2026, from [Link]
-
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2009). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 25, 2026, from [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Pharmaceutical Research. Retrieved January 25, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology. Retrieved January 25, 2026, from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. Retrieved January 25, 2026, from [Link]
-
Preparing Solutions. (2021). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology. Retrieved January 25, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved January 25, 2026, from [Link]
-
Lab Skills: Preparing Stock Solutions. (2021). YouTube. Retrieved January 25, 2026, from [Link]
-
Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2023). MDPI. Retrieved January 25, 2026, from [Link]
-
Cytotoxicity study of pyrazole derivatives. (2013). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. (2017). Molecular Pharmaceutics. Retrieved January 25, 2026, from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 25, 2026, from [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2018). J-STAGE. Retrieved January 25, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2012). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2023). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2020). ACS Omega. Retrieved January 25, 2026, from [Link]
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). International Journal of Novel Research and Development. Retrieved January 25, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 25, 2026, from [Link]
-
Isolation, purification, and structural characterization of biosurfactants derived from indigenous probiotics... (2023). Frontiers. Retrieved January 25, 2026, from [Link]
-
Working with stock solutions. (n.d.). Rice University. Retrieved January 25, 2026, from [Link]
-
In vitro methods to assess drug precipitation. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives... (2022). Molecules. Retrieved January 25, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting... (2024). PharmaCores. Retrieved January 25, 2026, from [Link]
-
5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole. (n.d.). ChemSynthesis. Retrieved January 25, 2026, from [Link]
-
Chemical Properties of 1-methyl-5-aminopyrazole. (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]
Sources
- 1. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | C11H12FN3 | CID 6485378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches [mdpi.com]
- 10. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. semanticscholar.org [semanticscholar.org]
- 16. ijnrd.org [ijnrd.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. phytotechlab.com [phytotechlab.com]
Technical Support Center: Stability Testing and Degradation Product Analysis of Fluorinated Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyrazoles. This guide is designed to provide in-depth, practical advice on navigating the complexities of stability testing and degradation product analysis for this important class of compounds. My aim is to move beyond generic protocols and offer insights grounded in chemical principles and extensive field experience.
Introduction: The Unique Stability Challenges of Fluorinated Pyrazoles
Fluorinated pyrazoles are a cornerstone in modern medicinal chemistry and agrochemistry, prized for their unique physicochemical properties conferred by the fluorine atom(s).[1] The high electronegativity and small size of fluorine can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. However, the strong carbon-fluorine bond, while often enhancing metabolic resistance, does not render these molecules immune to degradation under pharmaceutical processing and storage conditions.[2]
Understanding the degradation pathways of your specific fluorinated pyrazole is not merely a regulatory hurdle; it is fundamental to ensuring the safety, efficacy, and quality of the final drug product. This guide provides a structured approach to designing robust stability studies, troubleshooting common analytical challenges, and elucidating the structures of unknown degradation products.
Part 1: Frequently Asked Questions (FAQs) - The "Why" and "What"
This section addresses the foundational questions that often arise during the planning and execution of stability studies for fluorinated pyrazoles.
Q1: Why is a dedicated stability testing program for my fluorinated pyrazole necessary?
A1: Stability testing is a critical component of drug development, mandated by regulatory agencies like the ICH to establish a drug's shelf-life and appropriate storage conditions.[3] For fluorinated pyrazoles, this is particularly crucial because:
-
Safety: Degradation products may have different toxicological profiles than the parent drug.
-
Efficacy: A decrease in the active pharmaceutical ingredient (API) concentration due to degradation can lead to a sub-optimal therapeutic effect.
-
Quality: The presence of impurities and degradants beyond acceptable limits compromises the quality and consistency of the drug product.
Q2: What are the primary degradation pathways I should anticipate for a fluorinated pyrazole?
A2: Based on the pyrazole core and the presence of fluorine, you should primarily investigate the following pathways:
-
Hydrolysis: The pyrazole ring itself is generally stable to hydrolysis, but substituents on the ring can be susceptible. Esters, amides, and other labile functional groups attached to the pyrazole can hydrolyze under acidic or basic conditions.
-
Oxidation: While the pyrazole ring is relatively electron-deficient and can resist oxidation, side chains are often vulnerable. For instance, alkyl groups on the pyrazole or attached phenyl rings can be oxidized to alcohols and then to carboxylic acids.[4] Strong oxidizing agents can, however, lead to ring cleavage.
-
Photodegradation: The aromatic nature of the pyrazole ring provides some photostability. However, fluorinated aromatic compounds can undergo photolytic degradation, sometimes leading to defluorination or the formation of other photoproducts.[2] The specific pathway is highly dependent on the substitution pattern and the formulation.
Q3: How does the presence of fluorine affect the degradation profile?
A3: The C-F bond is the strongest single bond in organic chemistry, which generally increases the molecule's stability. However, fluorine's strong electron-withdrawing effect can influence the reactivity of adjacent functional groups. For example, it can make neighboring carbonyl carbons more electrophilic and susceptible to nucleophilic attack (hydrolysis). The position of the fluorine atom on the pyrazole or on an adjacent aromatic ring will dictate its electronic influence.
Q4: What are the essential analytical techniques for studying the degradation of fluorinated pyrazoles?
A4: A multi-technique approach is essential:
-
High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: This is the workhorse for separating the parent drug from its degradation products and quantifying them.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for obtaining the molecular weights of degradation products, which is the first step in structure elucidation.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of unknown degradation products. 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments are invaluable.[10][11][12] ¹⁹F NMR is particularly powerful for tracking the fate of the fluorine-containing parts of the molecule.
Part 2: Troubleshooting Guides - Overcoming Common Experimental Hurdles
This section provides practical solutions to specific problems you may encounter during your experiments.
Troubleshooting HPLC Method Development
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Peak Tailing for the Parent Pyrazole or Degradants | 1. Secondary Silanol Interactions: Pyrazoles are basic compounds. Residual acidic silanols on the C18 column packing can interact with the protonated pyrazole, causing tailing. 2. Mobile Phase pH too close to Analyte pKa: This can lead to mixed ionization states of the analyte during chromatography. 3. Column Overload. | 1. Lower Mobile Phase pH: Operate at a pH of 2.5-3.5 to ensure the pyrazole is fully protonated and to suppress the ionization of most silanol groups. 2. Use a High-Purity, End-Capped Column: These columns have fewer accessible silanol groups. 3. Add a Competing Base: A low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase to mask the residual silanols. 4. Reduce Sample Concentration: Inject a more dilute sample to check for overload effects. |
| Poor Resolution Between Parent and a Degradant | 1. Inadequate Mobile Phase Strength or Selectivity. 2. Inappropriate Stationary Phase. | 1. Optimize the Gradient: If using a gradient, make it shallower to increase the separation window. 2. Change the Organic Modifier: Switch from acetonitrile to methanol or use a combination. Methanol has different hydrogen bonding characteristics and can alter selectivity. 3. Try a Different Stationary Phase: If working on a C18, consider a phenyl-hexyl or a polar-embedded phase to introduce different retention mechanisms (e.g., π-π interactions). |
| No Degradation Observed Under Stress Conditions | 1. Stress Conditions are too Mild. 2. The Compound is Highly Stable. | 1. Increase Stressor Concentration/Duration: For hydrolysis, move from 0.1 M HCl/NaOH to 1 M or higher. For oxidation, increase the concentration of H₂O₂ or the temperature. 2. Elevate Temperature: Conduct stress testing at higher temperatures (e.g., 60-80 °C) to accelerate degradation. 3. Use a Harsher Oxidizing Agent: If H₂O₂ is ineffective, consider a stronger oxidizing agent, but be aware this may not represent a pharmaceutically relevant degradation pathway. |
| Mass Imbalance (Sum of API + Degradants < 95%) | 1. Co-elution of Degradants. 2. Degradants have Poor UV Chromophores. 3. Formation of Volatile or Insoluble Degradants. | 1. Use a Photodiode Array (PDA) Detector: Check for peak purity to ensure no degradants are hiding under the main peak. 2. Change Detection Wavelength: Analyze at a lower wavelength (e.g., 210 nm) where more organic molecules absorb. 3. Use a Universal Detector: Employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) in parallel with UV to detect non-chromophoric compounds. 4. Analyze the Headspace by GC-MS: If volatile degradants are suspected. |
Troubleshooting Degradation Product Identification
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| LC-MS Provides a Mass, but No Clear Fragmentation Pattern | 1. In-source Fragmentation is Minimal. 2. The Degradant is Very Stable. | 1. Perform MS/MS (Tandem Mass Spectrometry): Isolate the parent ion of the degradant and fragment it in the collision cell to obtain structural information. 2. Vary Collision Energy: Optimize the collision energy to induce informative fragmentation. |
| Ambiguous Structure from MS and 1D NMR Data | 1. Isomeric Degradation Products. 2. Complex Rearrangements. | 1. Acquire 2D NMR Spectra: - COSY: To identify ¹H-¹H spin systems (protons on adjacent carbons). - HSQC: To correlate protons directly to the carbons they are attached to. - HMBC: To see long-range (²J and ³J) correlations between protons and carbons, which is key for connecting different fragments of the molecule.[10][11][12] 2. Isolate the Degradant: Use semi-preparative HPLC to isolate a sufficient quantity of the degradant for more detailed NMR analysis. |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Forced Degradation (Stress Testing) of a Fluorinated Pyrazole
Objective: To generate potential degradation products and assess the intrinsic stability of the fluorinated pyrazole. An ideal forced degradation study aims for 5-20% degradation of the API.[3]
Materials:
-
Fluorinated pyrazole API
-
Milli-Q water
-
Acetonitrile or Methanol (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Calibrated stability chambers (for thermal and photostability)
Procedure:
-
Sample Preparation: Prepare a stock solution of the fluorinated pyrazole in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep at 60 °C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep at 60 °C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw an aliquot and dilute for analysis. (Note: Quenching the peroxide is generally not necessary with immediate analysis).
-
-
Thermal Degradation:
-
Place the solid API in a stability chamber at 80 °C / 75% RH for 7 days.
-
Also, place a solution of the API in a sealed vial under the same conditions.
-
At the end of the study, dissolve the solid and dilute the solution for analysis.
-
-
Photostability:
-
Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples alongside a dark control.
-
-
Control Samples: For each condition, prepare a blank (stressor in solvent) and an unstressed API sample for comparison.
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the fluorinated pyrazole from all its potential degradation products.
Starting Conditions (A good generic starting point):
-
Column: C18, 150 x 4.6 mm, 3.5 µm (a high-purity, end-capped column is recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at a wavelength of maximum absorbance and a lower, more universal wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
Method Development Strategy:
-
Initial Run: Inject the unstressed API to determine its retention time.
-
Analyze Stressed Samples: Inject the samples from the forced degradation study (a mixture of all stressed samples is often a good starting point to see all potential degradants).
-
Evaluate Separation:
-
Is the API peak well-resolved from all degradant peaks?
-
Are all degradant peaks sharp and symmetrical?
-
Does the analysis complete in a reasonable time?
-
-
Optimization (if needed):
-
Poor Resolution: Adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.
-
Peak Tailing: If the pyrazole peak tails, ensure the mobile phase pH is low (formic or phosphoric acid). If tailing persists, consider a different column (e.g., phenyl-hexyl).
-
Co-elution: If peaks are still co-eluting, change the organic modifier from acetonitrile to methanol. This alters the selectivity of the separation.
-
-
Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Logical Relationship: Method Development Cycle
Caption: Iterative cycle for stability-indicating method development.
Part 4: Data Interpretation & Structure Elucidation
The Goal: To confidently identify the chemical structure of significant degradation products.
A Case Study Hypothetical: Oxidative Degradation of a Fluorinated Pyrazole
Let's consider a hypothetical fluorinated pyrazole, "Fluopyrazol," with a p-tolyl group, similar to Celecoxib.
-
Forced Degradation: After exposure to an oxidizing agent, a new, more polar peak appears in the HPLC chromatogram.
-
LC-MS Analysis:
-
Fluopyrazol (Parent): m/z = 382.1 [M+H]⁺
-
Degradation Product (DP1): m/z = 398.1 [M+H]⁺
-
Mass Difference: +16 Da. This strongly suggests the addition of an oxygen atom.
-
-
MS/MS Analysis: Fragmentation of both the parent and DP1 shows a common fragment corresponding to the fluorinated pyrazole core, indicating the modification is on the p-tolyl ring.
-
Structure Elucidation with NMR: The degradant is isolated.
-
¹H NMR: The characteristic singlet for the methyl group on the tolyl ring has disappeared. Instead, a new singlet integrating to 2H is observed, consistent with a benzylic alcohol (-CH₂OH).
-
¹³C NMR: A new peak around 65 ppm appears, characteristic of a carbon attached to an oxygen.
-
Signaling Pathway: A Hypothetical Degradation Pathway
Caption: Plausible oxidative degradation pathway of a tolyl group.
References
-
Jiménez, J.J., Pardo, R., Sánchez, M.I., & Muñoz, B.E. (2018). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment. Journal of Hazardous Materials, 342, 252–259. [Link]
- Bhat, B. A., et al. (2006). A new stability-indicating RP-HPLC method to determine assay and known impurity of Celecoxib API. Drug Development and Industrial Pharmacy, 31(8), 779-783.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- Jadhav, A.S., & Shingare, M.S. (2005). A New Stability–Indicating RP-HPLC Method to Determine assay and Known Impurity of Celecoxib API. Drug Development and Industrial Pharmacy, 31(8), 779-783.
-
Rao, D. D., et al. (2014). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Journal of Chromatographic Science, 53(3), 456-463. [Link]
-
SGS (2014). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. [Link]
-
Regis Technologies. (2015). Structure Elucidation of Impurities by 2D NMR Part II. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). STRUCTURE ELUCIDATION OF OXIDATIVE DEGRADATION PRODUCT OF DROSPIRENONE. [Link]
-
Narongchai Pongpan. (n.d.). 10 - Chapter 4 Stability Indicating HPLC Method For Celecoxib Capsule. Scribd. [Link]
-
Sharma, P., & Kumar, V. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect, 9(19), e202403478. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Paul, S., et al. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PLoS ONE, 12(9), e0184329. [Link]
-
Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
Pramod, M.D., & Krisnacharya, G.A. (2002). A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formulations. Drug Development and Industrial Pharmacy, 28(7), 815-821. [Link]
-
Jaspars, M., et al. (2005). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 22(2), 166-180. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
Sources
- 1. Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. journals.asm.org [journals.asm.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Pyrazole Functionalization via Coupling Reactions
Welcome to the technical support center for pyrazole functionalization. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole coupling reactions. Here, we address common experimental challenges with in-depth, evidence-based troubleshooting guides and frequently asked questions. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a bromopyrazole is giving low to no yield. What are the most common initial troubleshooting steps?
A1: Low yields in Suzuki-Miyaura couplings with bromopyrazoles often stem from catalyst inhibition by the pyrazole's nitrogen atoms or competing side reactions like dehalogenation.[1][2] A primary step is to re-evaluate your ligand and base combination. For N-unprotected pyrazoles, the free N-H group can interfere with the palladium catalyst.[1] Consider using bulky, electron-rich phosphine ligands which can promote the desired cross-coupling over catalyst inhibition. Additionally, the choice of base is critical; weaker bases like carbonates or phosphates can sometimes be more effective than strong hydroxides or alkoxides, which may promote side reactions.[3]
Q2: I'm observing significant dehalogenation of my halopyrazole starting material in my Suzuki-Miyaura reaction. How can I minimize this side reaction?
A2: Dehalogenation is a frequent side reaction, particularly with iodopyrazoles.[2] Switching from an iodopyrazole to a bromopyrazole or even a chloropyrazole can significantly reduce the propensity for dehalogenation.[2] The mechanism of dehalogenation can be complex, but it is often influenced by the solvent and base. Using an aprotic solvent and ensuring anhydrous conditions can be beneficial. Some studies suggest that certain ligand and palladium precursor combinations are more prone to causing dehalogenation, so screening different catalytic systems is advisable.[4]
Q3: What are the key differences in reactivity between the C3, C4, and C5 positions of the pyrazole ring in C-H functionalization reactions?
A3: The regioselectivity of pyrazole C-H functionalization is dictated by the electronic properties of the ring. The C5 proton is generally the most acidic due to its proximity to the sp2 hybridized nitrogen, making it susceptible to deprotonation and subsequent functionalization.[5] Conversely, the C4 position is the most electron-rich and acts as the nucleophilic center, favoring electrophilic aromatic substitution-type reactions.[5] The C3 position's reactivity can be influenced by substituents on the N1 nitrogen. The Lewis basic N2 nitrogen often acts as an inherent directing group, guiding the catalyst to the C5 position.[5]
Q4: How does steric hindrance from substituents on the pyrazole ring or the coupling partner affect reaction efficiency?
A4: Steric hindrance can significantly impact the efficiency of coupling reactions. Bulky substituents near the reaction site on either the pyrazole or the coupling partner can impede the approach of the catalyst, slowing down or preventing the reaction.[6][7] For instance, ortho-substituted arylboronic acids often give lower yields in Suzuki-Miyaura couplings compared to their para- or meta-substituted counterparts.[6] In such cases, using ligands with a larger bite angle or adjusting the reaction temperature to overcome the activation energy barrier can be effective strategies.
Troubleshooting Guides
Guide 1: Optimizing Buchwald-Hartwig Amination of Bromopyrazoles
Problem: Low yield or no reaction when attempting to couple an amine with a bromopyrazole.
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyrazole Nitrogens: The lone pair of electrons on the pyrazole's nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[8] This is particularly problematic for unprotected N-H pyrazoles.[8]
-
Inappropriate Ligand Choice: The effectiveness of a ligand is highly dependent on the specific amine and bromopyrazole substrates.
-
Solution: A systematic ligand screening is recommended. For many primary and secondary amines, ligands from the Buchwald family (e.g., RuPhos, XPhos) are a good starting point. For more challenging couplings, consider specialized ligands designed for heteroaromatic substrates.
-
-
Incorrect Base Selection: The choice of base is crucial. A base that is too strong can lead to side reactions, while a base that is too weak will not effectively deprotonate the amine.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions. However, if your substrate is base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially with an increase in reaction temperature.[10]
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole [8]
-
In a glovebox, add the bromopyrazole (1.0 equiv), the amine (1.2 equiv), the phosphine ligand (e.g., tBuBrettPhos, 0.02 equiv), and the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.01 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Add the base (e.g., LHMDS, 2.2 equiv).
-
Add the solvent (e.g., anhydrous toluene).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig amination.
Guide 2: Suzuki-Miyaura Coupling of Halopyrazoles
Problem: Poor conversion and/or significant side product formation (e.g., dehalogenation, homocoupling).
Potential Causes & Solutions:
-
Inhibitory Effect of N-H Pyrazoles: Similar to C-N coupling, the N-H group of unprotected pyrazoles can inhibit the palladium catalyst in C-C coupling reactions.[1]
-
Solution: N-protection of the pyrazole can be an effective strategy, though it adds extra synthetic steps. Alternatively, specific precatalysts have been developed that are more robust to these substrates.[1]
-
-
Dehalogenation Side Reaction: This is particularly prevalent with iodo- and bromopyrazoles and can be promoted by certain solvents and bases.[2]
-
Solution:
-
Halogen Choice: If possible, use the corresponding chloropyrazole, which is generally less prone to dehalogenation.[2]
-
Solvent Effects: Protic solvents can sometimes be a source of protons for dehalogenation. Switching to an aprotic solvent like toluene or dioxane may be beneficial.
-
Base Selection: The choice of base can influence the rate of dehalogenation. Screening different bases (e.g., K₂CO₃, K₃PO₄, CsF) is recommended.[11]
-
-
-
Boronic Acid Decomposition: Boronic acids can be unstable under certain reaction conditions, leading to protodeborylation.
-
Solution: Use freshly purchased or recrystallized boronic acid. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also compensate for some degradation. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).
-
Comparative Table of Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommendation for High Yield | Recommendation to Minimize Dehalogenation |
| Halogen | I > Br > Cl (in terms of reactivity) | Cl > Br > I (in terms of stability)[2] |
| Ligand | Bulky, electron-rich phosphines | Ligand screening is necessary |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, CsF[11] |
| Solvent | Toluene, Dioxane, DMF | Anhydrous aprotic solvents |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Guide 3: Regioselective C-H Functionalization of Pyrazoles
Problem: Lack of regioselectivity, leading to a mixture of C3, C4, and C5 functionalized products.
Potential Causes & Solutions:
-
Inherent Reactivity vs. Directed Functionalization: The inherent electronic properties of the pyrazole ring can lead to mixtures of products in the absence of a strong directing group.[12]
-
Competition Between Directing Groups: If multiple potential directing groups are present on the substrate, competition can lead to a mixture of products.[13]
-
Solution: The choice of catalyst and reaction conditions can sometimes favor one directing group over another. A careful examination of the literature for similar systems is crucial. In some cases, a sequential C-H activation strategy can be employed to functionalize different positions in a controlled manner.[13]
-
Directing Group Strategy for C5-H Arylation
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazole Compounds
Welcome to the technical support center for researchers utilizing pyrazole-containing compounds in their biological assays. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address common challenges and ensure the reliability and reproducibility of your experimental data. Pyrazole derivatives are a versatile class of molecules with a wide range of biological activities, but their physicochemical properties can sometimes lead to inconsistent results.[1] This resource, presented in a question-and-answer format, will help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with pyrazole compounds.
Q1: My pyrazole compound is showing variable activity between experiments. What are the most common initial factors to check?
Inconsistent activity with pyrazole compounds often stems from fundamental issues with compound handling and solution preparation. Before delving into complex biological variables, it is crucial to verify the following:
-
Compound Integrity: Ensure the identity and purity of your pyrazole compound stock. Whenever possible, obtain a certificate of analysis from the supplier and record the lot number for traceability.[2]
-
Stock Solution Consistency: Improperly prepared or stored stock solutions are a major source of variability. Always use high-quality, anhydrous solvents like DMSO for initial stock preparation.[3][4] Ensure the compound is fully dissolved before making further dilutions.
-
Accurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. Use calibrated pipettes and consider serial dilutions to minimize errors.
-
Assay Conditions: Verify that all assay parameters, such as buffer composition, pH, temperature, and incubation times, are consistent across all experiments.
Q2: What is the best way to dissolve and store my pyrazole compound?
Proper dissolution and storage are critical for maintaining the stability and activity of your pyrazole compound.[2]
-
Initial Dissolution: Most pyrazole compounds are readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.[4] To ensure complete dissolution, you can gently vortex the solution.[4]
-
Storage of Stock Solutions: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can lead to compound precipitation upon freezing.[6]
-
Aqueous Solutions: Pyrazole compounds often have limited solubility in aqueous buffers. When preparing working solutions for your assay, it is best to first dilute the DMSO stock in your assay buffer. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells. A final DMSO concentration of 0.5% or less is generally recommended for cell-based assays.[4]
Q3: I'm observing precipitation when I dilute my pyrazole compound in aqueous buffer. How can I prevent this?
Precipitation of your pyrazole compound in the assay medium is a common issue that can lead to significant variability in results. Here are some strategies to address this:
-
Optimize Final DMSO Concentration: While aiming for a low final DMSO concentration, sometimes a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility. However, always include a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Use a Surfactant: For biochemical assays, adding a small amount of a non-ionic detergent like Triton X-100 (typically 0.01% v/v) to the assay buffer can help prevent compound aggregation and precipitation.[7]
-
Pre-warm the Assay Buffer: Warming the assay buffer to the experimental temperature before adding the compound can sometimes improve solubility.
-
Vortexing During Dilution: Gently vortex the solution immediately after adding the pyrazole compound to the aqueous buffer to ensure rapid and uniform dispersion.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving more complex issues.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Q: My calculated IC50 value for a pyrazole inhibitor varies significantly between replicate plates and experimental days. How can I troubleshoot this?
Fluctuating IC50 values are a common frustration in cell-based assays.[8] The workflow below will guide you through a systematic troubleshooting process.
Figure 1: Troubleshooting workflow for inconsistent IC50 values.
Step-by-Step Troubleshooting Protocol:
-
Verify Compound Handling and Stock Solution:
-
Action: Prepare a fresh serial dilution of your pyrazole compound from a new aliquot of your stock solution.
-
Rationale: This will rule out degradation or concentration changes in previously used dilutions. Repeated freeze-thaw cycles can affect compound stability.[1]
-
-
Standardize Assay Protocol:
-
Action: Ensure strict adherence to the assay protocol. Pay close attention to cell seeding density, treatment duration, and the timing of reagent additions.
-
Rationale: Variations in these parameters can significantly impact cell health and drug response, leading to inconsistent IC50 values.[8]
-
-
Assess Compound Solubility in Assay Medium:
-
Action: Perform a visual solubility test. Prepare the highest concentration of your pyrazole compound in the final assay medium (including serum, if applicable) and visually inspect for any precipitate or cloudiness under a microscope.
-
Rationale: Undissolved compound will not be available to interact with the target, leading to an artificially high IC50.
-
-
Investigate Compound Aggregation:
-
Evaluate for Off-Target Cytotoxicity:
-
Action: Test your pyrazole compound on a non-target, non-cancerous cell line.
-
Rationale: If your compound is intended to be a specific inhibitor (e.g., a kinase inhibitor), but it shows broad cytotoxicity, this could indicate off-target effects that contribute to the observed cell death.[2][10][11][12]
-
Issue 2: Suspected Assay Interference
Q: I am concerned that my pyrazole compound is interfering with the assay itself rather than acting on the biological target. How can I test for this?
Assay interference is a common pitfall in drug discovery, and pyrazole compounds, like many other aromatic heterocycles, can sometimes be problematic.[13]
Problem: Many pyrazole derivatives are fluorescent or can quench fluorescence, leading to false-positive or false-negative results.[4]
Troubleshooting Protocol:
-
Measure Compound Autofluorescence:
-
Step 1: Prepare a dilution series of your pyrazole compound in the assay buffer.
-
Step 2: In a cell-free or target-free version of your assay, measure the fluorescence at the same excitation and emission wavelengths used for your assay readout.
-
Rationale: This will determine if the compound itself is fluorescent and contributing to the signal.
-
-
Assess for Quenching (Inner Filter Effect):
-
Step 1: Run your assay to generate a stable, positive fluorescence signal.
-
Step 2: Add your pyrazole compound at various concentrations to the wells already containing the fluorescent product.
-
Step 3: Measure the fluorescence immediately after adding the compound. A concentration-dependent decrease in signal suggests quenching.
-
Rationale: The compound may be absorbing the excitation or emission light, leading to a false-negative result.[4]
-
Problem: Some small molecules can directly inhibit or stabilize the luciferase enzyme, leading to misleading results.[5][14][15]
Troubleshooting Protocol:
-
Run a Luciferase Inhibition Assay:
-
Step 1: In a cell-free system, combine purified luciferase enzyme, its substrate (luciferin), and ATP.
-
Step 2: Add your pyrazole compound at a range of concentrations.
-
Step 3: Measure the luminescence. A decrease in signal indicates direct inhibition of luciferase.
-
Rationale: This directly tests for interference with the reporter enzyme. The Kinase-Glo® assay is a luminescence-based assay that measures ATP consumption by kinases.[16][17][18]
-
Problem: Pyrazole compounds can sometimes interfere with the chemistry of tetrazolium-based dyes used in cell viability assays.[7][19]
Troubleshooting Protocol:
-
Perform a Cell-Free Reduction Assay:
-
Step 1: In a cell-free plate, add your pyrazole compound at various concentrations to the assay medium.
-
Step 2: Add the MTT or MTS reagent and incubate for the same duration as your cell-based assay.
-
Step 3: Add the solubilizing agent (for MTT) and measure the absorbance.
-
Rationale: An increase in absorbance in the absence of cells indicates that your compound is chemically reducing the tetrazolium dye, leading to a false-positive signal for cell viability.[19]
-
Issue 3: Distinguishing On-Target vs. Off-Target Effects
Q: My pyrazole-based kinase inhibitor is potent in my primary assay, but I'm unsure if the effect is specific. How can I confirm on-target activity?
Confirming that the observed biological effect is due to the intended mechanism of action is a critical step in drug development.[20]
Workflow for Target Validation and Off-Target Assessment:
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. promega.com [promega.com]
- 16. ebiotrade.com [ebiotrade.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
Method refinement for scaling up the synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Technical Support Center: Synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Introduction: The scaled-up synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical development, presents unique challenges that require a refined methodological approach. This guide provides researchers and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. Our focus is on ensuring process robustness, maximizing yield and purity, and maintaining safety during scale-up operations.
Core Synthesis Pathway
The primary route to synthesizing 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine involves the N-alkylation of 3-amino-5-methylpyrazole with a 2-fluorobenzyl halide. The reaction's success hinges on controlling the regioselectivity of the alkylation to favor the desired N1 isomer over the N2 isomer.
Addressing challenges in the characterization of fluorinated organic compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the characterization of fluorinated organic compounds. The unique physicochemical properties imparted by fluorine—high electronegativity, small size, and high C-F bond strength—make these molecules invaluable in pharmaceuticals, agrochemicals, and materials science. However, these same properties present distinct analytical challenges.
This guide is designed to provide practical, in-depth solutions to common issues encountered in the laboratory. We move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and generate high-quality, reliable data.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organofluorine compounds, thanks to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1][2] However, its large chemical shift range and propensity for long-range coupling can complicate spectral analysis.
Frequently Asked Questions & Troubleshooting
Q1: My ¹⁹F NMR spectrum shows broad, poorly resolved signals. What's causing this and how can I fix it?
A1: Signal broadening in ¹⁹F NMR is a common issue that can stem from several factors. Unlike ¹H NMR, where broadening is often a clear indicator of a specific problem, in ¹⁹F NMR, the causes can be more subtle due to the nucleus's sensitivity to its electronic environment.
Causality & Diagnosis:
-
Chemical Exchange: Fluorine's high electronegativity can influence molecular conformation. If your compound exists in multiple conformations that are rapidly interconverting on the NMR timescale, you may see broadened signals. This is particularly common for fluorine atoms on flexible alkyl chains or near stereocenters.
-
Analyte Aggregation: Fluorinated compounds can exhibit reduced solubility or engage in intermolecular interactions, leading to aggregation at higher concentrations. This restricts molecular tumbling, resulting in faster relaxation and broader lines.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening. The effect is often more pronounced for ¹⁹F than for ¹H.
-
Unresolved Couplings: Very small, long-range ¹H-¹⁹F or ¹⁹F-¹⁹F couplings can be unresolved, manifesting as a broadened singlet rather than a fine multiplet.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to chemical exchange, changing the temperature will alter the rate of interconversion. Cooling the sample may slow the exchange enough to resolve separate signals for each conformer ("slow-exchange regime"), while heating may coalesce them into a single sharp peak ("fast-exchange regime").
-
Dilution Study: Prepare and analyze a series of samples at decreasing concentrations. If aggregation is the cause, the signals should sharpen upon dilution.
-
Sample Purification: If paramagnetic impurities are suspected, filter the sample through a small plug of Celite or Chelex resin to remove metal contaminants. Ensure high-purity solvents and clean glassware are used.
-
Decoupling Experiments: To check for unresolved couplings, run a proton-decoupled ¹⁹F NMR experiment (¹⁹F{¹H}). If the signal sharpens, unresolved ¹H-¹⁹F coupling was a contributing factor.
Q2: I'm struggling with accurate and reproducible chemical shift referencing in ¹⁹F NMR. What is the best practice?
A2: This is a critical and often overlooked challenge. The vast chemical shift range of ¹⁹F (~800 ppm) makes it highly sensitive to environmental factors like solvent, temperature, and pH.[1][3] Relying solely on the spectrometer's indirect referencing (based on the deuterium lock signal) is often insufficient for the precision required in medicinal chemistry and materials science.[3]
Expert Insight: The historical standard, neat CFCl₃, is a volatile gas and ozone-depleting substance, making it impractical for routine use as an internal standard. Therefore, a careful selection of a suitable secondary internal reference is paramount.
Protocol for Selecting and Using an Internal Reference:
-
Choose a Suitable Reference: The ideal reference should be soluble in your solvent system, chemically inert, and have a single, sharp resonance that does not overlap with your analyte signals.[3] No single compound is perfect for all applications.[3]
-
Add a Small, Known Amount: Add the reference compound directly to your NMR tube. A low concentration is often sufficient to get a strong signal without interfering with your analyte.[3]
-
Acquire and Process: Record your spectrum and reference the peak of the internal standard to its known chemical shift value in that specific solvent.
Data Presentation: Comparison of Common Internal References for ¹⁹F NMR
| Reference Compound | Common Abbreviation | Advantages | Disadvantages |
| Trifluoroacetic Acid | TFA | No ¹H signals; good solubility in many solvents. | Chemical shift is pH-dependent; can be a residual from synthesis.[3] |
| 2-(Trifluoromethyl)benzoic acid | TFMBA | Good all-around performance in various conditions. | Has aromatic ¹H signals that may overlap with analytes; potential to bind to proteins.[3] |
| Trifluoroethanol | TFE | Only aliphatic ¹H signals, reducing overlap with aromatic analytes. | Volatile and flammable; known to induce protein conformational changes at high concentrations.[3] |
| Sodium Tetrafluoroborate | NaBF₄ | Minimal chance of resonance overlap with common organic fragments. | Chemical shift can be sensitive to DMSO or pH; two species observed due to boron isotopes.[3] |
Q3: The coupling patterns in my spectra are incredibly complex due to ¹H-¹⁹F and ¹⁹F-¹⁹F interactions. How can I simplify and interpret them?
A3: Fluorine's ability to couple over multiple bonds (up to 5 bonds or more) is a key reason for spectral complexity.[1] These coupling constants (J-values) are often significantly larger than for protons and provide a wealth of structural information if they can be deciphered.[2]
Workflow for Deciphering Complex Coupling:
Key Experiments Explained:
-
Decoupling: A ¹⁹F{¹H} experiment irradiates protons, causing all ¹⁹F signals to collapse into singlets or simpler multiplets arising only from ¹⁹F-¹⁹F coupling. Conversely, a ¹H{¹⁹F} experiment simplifies the proton spectrum.[4]
-
2D NMR: Techniques like ¹H-¹⁹F HMBC are invaluable for correlating protons and fluorines that are separated by two or three bonds, helping to piece the molecular puzzle together.[1]
Data Presentation: Typical ¹⁹F Coupling Constant (J) Ranges
| Coupled Nuclei | Bonds | Example Moiety | Typical J-Value (Hz) |
| ¹⁹F - ¹H | 2 (geminal) | >CHF | 45 - 50[1] |
| ¹⁹F - ¹H | 3 (vicinal) | -CHF-CH< | 5 - 10[5] |
| ¹⁹F - ¹³C | 1 | >CF- | 240 - 320[5] |
| ¹⁹F - ¹⁹F | 2 (geminal) | >CF₂ | 220 - 300[1] |
| ¹⁹F - ¹⁹F | 3 (vicinal) | -CF-CF- | 0 - 40 |
| ¹⁹F - ¹⁹F | 4+ (long-range) | Aromatic systems | 5 - 12[5] |
Section 2: Mass Spectrometry (MS)
Mass spectrometry is essential for determining molecular weight and formula. However, the high electronegativity of fluorine can significantly impact ionization and fragmentation processes.
Frequently Asked Questions & Troubleshooting
Q1: I'm getting very poor sensitivity for my fluorinated analyte using electrospray ionization (ESI) in positive mode. Why is this happening?
A1: This is a very common problem. The strong electron-withdrawing nature of fluorine atoms decreases the basicity (proton affinity) of nearby functional groups. This makes the formation of [M+H]⁺ ions energetically unfavorable, leading to weak signals in ESI positive ion mode.
Troubleshooting Protocol:
-
Switch to Negative Ion Mode: Many fluorinated compounds, especially those with acidic protons (like perfluorinated acids) or those that can readily accept an electron, ionize much more efficiently in negative ion mode to form [M-H]⁻ or [M]⁻ ions.[6]
-
Optimize Mobile Phase: If you must use positive mode, or to enhance negative mode signal, consider mobile phase additives.
-
Expert Insight: While formic acid is a default for positive mode, it can be ineffective for fluorinated molecules. Recent studies have shown that adding a small amount of ammonium fluoride to the mobile phase can dramatically improve sensitivity for some compounds in both positive and negative ESI.[7][8] It is thought to promote the formation of fluoride adducts [M+F]⁻ in negative mode or facilitate other ionization mechanisms.
-
-
Consider APCI: If your analyte is less polar and thermally stable, Atmospheric Pressure Chemical Ionization (APCI) may provide better ionization efficiency than ESI.
Q2: Why is direct elemental analysis of fluorine using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) so challenging?
A2: Direct determination of fluorine with conventional ICP-MS is notoriously difficult for two fundamental reasons.[9][10]
Causality & Diagnosis:
-
High Ionization Energy: Fluorine has the highest first ionization energy of any element (17.4 eV), which is higher than that of the argon atoms (15.8 eV) that constitute the plasma.[9] This means the argon plasma is inefficient at ionizing fluorine atoms, resulting in a very low population of F⁺ ions to detect.
-
Spectral Interferences: The mass-to-charge ratio (m/z) of the most abundant fluorine isotope (¹⁹F) suffers from severe isobaric interferences from species like ¹⁸OH⁺ and H₃O⁺, which are abundant in aqueous samples.[9]
Alternative Strategies:
-
While direct analysis is problematic, specialized ICP-MS/MS techniques can be used to reduce interferences.[10]
-
Novel methods are being developed that involve detecting fluorine indirectly, for example by forming cluster ions like Na₂F⁺ in the plasma afterglow, which can improve sensitivity by orders of magnitude.[10]
-
For many applications, LC-MS or GC-MS is used to quantify the intact fluorinated compound, rather than performing elemental analysis.[11]
Section 3: Chromatography (LC & GC)
Separation is the crucial first step before characterization. The unique properties of fluorinated compounds can lead to unexpected chromatographic behavior, such as poor peak shape and retention.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing significant peak tailing for my fluorinated analyte in reverse-phase HPLC. What are the likely causes and solutions?
A1: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase. For highly polar or ionizable fluorinated compounds, this is a frequent issue.
Troubleshooting Workflow for Peak Tailing:
Expert Insight:
-
Silanol Interactions: The root cause is often the interaction of polar functional groups on your analyte with residual, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[12] Fluorination can increase the acidity or basicity of nearby groups, exacerbating this problem.
-
Solvent Mismatch: Injecting your sample in a strong solvent (like pure ACN or DMSO) when your mobile phase is weak (e.g., 95% water) can cause severe peak distortion, especially for early-eluting peaks. Always try to dissolve your sample in the initial mobile phase conditions.
Q2: My gas chromatography (GC) analysis of a volatile fluorinated compound shows split or broad peaks. What should I investigate?
A2: In GC, peak shape problems for fluorinated compounds often point to issues with the sample introduction (inlet) or column chemistry.
Troubleshooting Protocol:
-
Check for Inlet Issues:
-
Inlet Temperature: An inlet that is too cool can cause slow volatilization, leading to broad peaks. An inlet that is too hot can cause thermal degradation of the analyte, resulting in tailing or extra peaks.[13] Optimize the temperature systematically.
-
Liner Choice: Ensure you are using an inert liner (e.g., deactivated with a silane treatment). Active sites in a dirty or non-deactivated liner can cause tailing.
-
-
Evaluate Sample Solvent: Similar to HPLC, injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak splitting due to poor focusing at the head of the column.[14]
-
Confirm System Integrity: Leaks in the GC system are a common source of broad peaks and poor sensitivity.[15] Perform a thorough leak check, especially around the septum, column fittings, and gas lines.
-
Column Compatibility: While less common, highly reactive fluorinated compounds could potentially interact with certain stationary phases. Ensure your column phase is appropriate for your analyte.
References
- Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH).
- LCGC Staff (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
- Sigma-Aldrich. Certified Reference Materials for ¹⁹F NMR. Sigma-Aldrich Technical Documentation.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Lin, C-Y., et al. (2024). Long-Term Per- and Polyfluoroalkyl Substances Exposure and Kidney Function in Taiwanese Adolescents and Young Adults: A 10-Year Prospective Cohort Study. MDPI.
- Go, E., & Gamez, G. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.
- Weizmann Institute of Science. 19Flourine NMR. Weizmann Institute of Science NMR Service.
- UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB Chemistry & Biochemistry NMR Facility.
- PubMed. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. PubMed.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Gauthier, J. R., & Mabury, S. A. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry.
- ACS Publications. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications.
- ResearchGate. (2025). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. ResearchGate.
- ResearchGate. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. ResearchGate.
- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
- ACS Publications. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- Taylor, L. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Alfa Chemistry. 19F Coupling Constants Table. Alfa Chemistry.
- JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Application Note.
- Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions.
- National Institutes of Health (NIH). Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH.
- ResearchGate. (2007). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. ResearchGate.
- University of Wisconsin-Madison. Fluorine NMR. University of Wisconsin-Madison Chemistry.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation Technical Note.
- ResearchGate. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. ResearchGate.
- University of Toronto. (2021). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. T-Space Repository.
- National Institutes of Health (NIH). (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- Leong, T. CHALLENGES OF FLUORIDE ANALYSES OF ENVIRONMENTAL SAMPLES USING ION CHROMATOGRAPHY. Queensland Alumina Limited.
- Agilent. Chromatographic Troubleshooting Peak Shape Problem. Agilent Technologies.
- ResearchGate. (2018). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate.
- Restek Corporation. (2018). GC Troubleshooting—The Problem with Gas Leaks. YouTube.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. pubs.acs.org [pubs.acs.org]
- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comprehensive Guide to Validating the Inhibitory Effect of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine on Target Proteins
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's inhibitory effect on its target protein is a cornerstone of preclinical drug discovery. This guide provides an in-depth, technically-focused framework for characterizing the inhibitory properties of the novel compound, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. The pyrazole moiety is a well-established scaffold in medicinal chemistry, frequently associated with kinase inhibitory activity.[1] Therefore, this guide will proceed with the hypothesis that 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a protein kinase inhibitor and will use a representative protein kinase, Cyclin-Dependent Kinase 2 (CDK2), as the target for this validation workflow.
This guide is structured to provide not just a set of protocols, but a logical, self-validating experimental cascade. We will begin with direct biochemical assays to establish target engagement and conclude with cell-based assays to confirm activity in a more physiologically relevant context. For comparative analysis, we will benchmark the performance of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine against a well-characterized, commercially available CDK2 inhibitor, Staurosporine.
Foundational Principles: The "Why" Behind the "How"
Before delving into the protocols, it is crucial to understand the rationale behind the experimental choices. A robust validation strategy moves from the simple to the complex.
-
Biochemical Assays: These in vitro assays are the first step to confirm direct interaction between the compound and the purified target protein.[2] They are essential for determining the potency (e.g., IC50) and mechanism of inhibition without the complexities of a cellular environment.[2]
-
Cell-Based Assays: These assays assess the compound's ability to engage its target and exert a functional effect within a living cell.[3] They provide insights into cell permeability, off-target effects, and the compound's impact on downstream signaling pathways.[3]
This tiered approach ensures that each experimental stage builds upon the last, providing a comprehensive and trustworthy assessment of the compound's inhibitory potential.
Experimental Workflow: A Step-by-Step Validation Cascade
The following workflow is designed to systematically validate the inhibitory effect of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine on CDK2.
Caption: A streamlined workflow for validating the inhibitory activity of a novel compound.
Phase 1: Biochemical Validation of Target Inhibition
IC50 Determination via In Vitro Kinase Activity Assay
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. We will employ a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[4] Lower kinase activity results in higher ATP levels and a stronger luminescent signal.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human CDK2/Cyclin E1 enzyme in kinase reaction buffer.
-
Prepare a 2X solution of the substrate (e.g., Histone H1) and ATP in kinase reaction buffer. The ATP concentration should be at the Km for CDK2.
-
Prepare serial dilutions of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine and Staurosporine (positive control) in kinase reaction buffer. A typical starting concentration is 100 µM with 1:3 serial dilutions. Include a no-inhibitor control (DMSO vehicle).
-
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of each inhibitor dilution.
-
Add 2.5 µL of the 2X enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 1 hour at 30°C.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
| Compound | Target Kinase | IC50 (nM) |
| 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | CDK2/Cyclin E1 | 75 |
| Staurosporine | CDK2/Cyclin E1 | 15 |
Determination of Binding Affinity (Kd)
While IC50 reflects potency in a catalytic assay, the dissociation constant (Kd) provides a direct measure of the binding affinity between the inhibitor and the target protein. Isothermal Titration Calorimetry (ITC) is a label-free method that measures the heat change upon binding, allowing for the determination of Kd, stoichiometry (n), and thermodynamic parameters.[5]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze purified recombinant CDK2/Cyclin E1 into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine and Staurosporine in the same ITC buffer. Ensure the final DMSO concentration is identical in both the protein and compound solutions and is below 1%.
-
-
ITC Experiment:
-
Load the CDK2/Cyclin E1 solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the sample cell while monitoring the heat change.
-
A control experiment with the inhibitor injected into the buffer alone should be performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and enthalpy of binding (ΔH).
-
Comparative Data Summary (Hypothetical)
| Compound | Target Kinase | Kd (nM) | Stoichiometry (n) |
| 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | CDK2/Cyclin E1 | 50 | 1.1 |
| Staurosporine | CDK2/Cyclin E1 | 10 | 1.0 |
Phase 2: Cellular Validation of Target Engagement and Downstream Effects
Cellular Target Engagement using NanoBRET™ Assay
Confirming that the compound can enter cells and bind to its intended target is a critical step.[6] The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HEK293) with a vector encoding for a NanoLuc®-CDK2 fusion protein.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine and Staurosporine in Opti-MEM.
-
Add the NanoBRET™ Tracer, which is a fluorescently labeled compound that binds to CDK2, to the inhibitor dilutions.
-
Remove the media from the cells and add the inhibitor/tracer mix.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the data and plot the BRET ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the cellular IC50.
-
Comparative Data Summary (Hypothetical)
| Compound | Target Protein | Cellular IC50 (nM) |
| 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | NanoLuc-CDK2 | 500 |
| Staurosporine | NanoLuc-CDK2 | 100 |
Inhibition of Downstream Signaling by Western Blot
A key validation step is to demonstrate that target engagement leads to a functional cellular response. For CDK2, a critical downstream substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in the phosphorylation of Rb at specific sites (e.g., Ser780).
Experimental Protocol: Western Blot for Phospho-Rb
-
Cell Treatment:
-
Plate a relevant cell line (e.g., MCF-7, which has an intact Rb pathway) and synchronize the cells in the G1 phase of the cell cycle.
-
Treat the cells with increasing concentrations of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine and Staurosporine for a defined period (e.g., 6 hours). Include a DMSO vehicle control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-Rb (Ser780).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Rb signal to the total Rb signal and then to the loading control.
-
Plot the normalized phospho-Rb levels against the inhibitor concentration.
-
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to validating the inhibitory effect of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine on a putative target protein kinase, CDK2. By progressing from direct biochemical assays to cell-based target engagement and functional downstream assays, researchers can build a comprehensive data package to support the continued development of this compound.
The hypothetical data presented suggests that 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a potent inhibitor of CDK2, capable of engaging its target in a cellular context and modulating downstream signaling. The next logical steps would involve assessing the selectivity of this compound by screening it against a panel of other kinases and evaluating its anti-proliferative effects in various cancer cell lines.
References
-
PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Al-Trawneh, S. A. (2022). Synthesis and Biological Evaluation of new 1,2,4-triazinones functionalized with mono-substituted pyrazole heterocycles. Moroccan Journal of Chemistry, 10(2). Retrieved from [Link]
-
Bensaida, M., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- El-Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4).
-
Klink, T. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]
- Lin, K., & Wu, G. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology.
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Sharma, S., et al. (2012). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of Novel Anti-Inflammatory Agents: 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine versus Standard-of-Care
Editor's Note: Publicly available efficacy data for the specific compound 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is limited. However, the pyrazole scaffold is a well-established pharmacophore in many clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6][7] This guide, therefore, presents a hypothetical comparative framework based on the known anti-inflammatory potential of pyrazole derivatives. We will compare our hypothetical compound, designated PZ-F8 , against a standard-of-care nonsteroidal anti-inflammatory drug (NSAID), Celecoxib , for the management of inflammatory conditions such as rheumatoid arthritis.[8][9][10] This document serves as a blueprint for researchers on how to structure and execute a rigorous preclinical comparison of a novel chemical entity against an established therapeutic.
Introduction: The Rationale for Novel Anti-Inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases like rheumatoid arthritis, affecting millions worldwide.[11] The transcription factor NF-κB is a central regulator of the inflammatory response, inducing the expression of pro-inflammatory genes.[11][12][13] A key therapeutic strategy involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[14][15]
Celecoxib, a selective COX-2 inhibitor, is a widely used anti-inflammatory drug.[14][16] However, the quest for novel anti-inflammatory agents with improved efficacy, selectivity, and safety profiles is ongoing. Pyrazole derivatives have shown promise in this area, with some exhibiting potent anti-inflammatory properties.[1][2][5] This guide outlines a preclinical workflow to compare the efficacy of our hypothetical pyrazole compound, PZ-F8, with Celecoxib.
Mechanism of Action: A Comparative Overview
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[14][15][17]
PZ-F8 (Hypothetical) , based on its pyrazole structure, is hypothesized to also act as a COX-2 inhibitor. The primary objective of the initial in vitro screening is to confirm this mechanism and determine its potency and selectivity compared to Celecoxib.
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the proposed point of intervention for both compounds.
Caption: COX-2 mediated inflammatory pathway and points of inhibition.
In Vitro Efficacy Comparison
The initial comparison of PZ-F8 and Celecoxib will be performed using an in vitro COX-2 inhibition assay. This allows for a direct assessment of their potency and selectivity.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[18][19]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of PZ-F8 and Celecoxib against human recombinant COX-2.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (Substrate)
-
Celecoxib (Standard)
-
PZ-F8 (Test Compound)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions. Dissolve PZ-F8 and Celecoxib in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Enzyme Control (EC): 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 10 µL of a known concentration of Celecoxib.
-
Sample Screen (S): 10 µL of diluted PZ-F8 at various concentrations.
-
-
Enzyme Addition: Add the COX-2 enzyme solution to all wells.
-
Reaction Initiation: Add the COX probe and cofactor solution to all wells and incubate at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at 5-minute intervals for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100. Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.
Expected Data and Interpretation
The results of the in vitro assay will be summarized in a table for direct comparison.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| PZ-F8 (Hypothetical) | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | ~30 nM[20] | >9100 nM[20] | >303[20] |
Causality and Interpretation: A lower IC50 value indicates greater potency. The selectivity index is a crucial parameter; a higher value signifies greater selectivity for COX-2 over COX-1, which is desirable to minimize gastrointestinal side effects associated with COX-1 inhibition. The primary goal is for PZ-F8 to exhibit an IC50 for COX-2 that is comparable to or lower than Celecoxib, along with a high selectivity index.
In Vivo Efficacy Comparison
To evaluate the anti-inflammatory efficacy in a physiological context, the carrageenan-induced paw edema model in rats will be employed. This is a standard and well-characterized model for acute inflammation.[21][22][23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of PZ-F8 and Celecoxib to reduce acute inflammation in a rat model.
Animals: Male Wistar rats (180-200 g).
Procedure:
-
Acclimatization: Animals are acclimatized for one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control: Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Standard: Celecoxib (e.g., 10 mg/kg, p.o.).
-
Test Groups: PZ-F8 at different doses (e.g., 5, 10, 20 mg/kg, p.o.).
-
-
Dosing: The respective treatments are administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[21][24]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100, where ΔV is the change in paw volume.
Expected Data and Interpretation
The results will be presented in a table showing the time course of inflammation and the percentage of inhibition at the peak of the inflammatory response (typically 3-4 hours).
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema at 3 hr |
| Control (Vehicle) | - | Experimental Value | 0% |
| Celecoxib | 10 | Experimental Value | Calculated Value |
| PZ-F8 | 5 | Experimental Value | Calculated Value |
| PZ-F8 | 10 | Experimental Value | Calculated Value |
| PZ-F8 | 20 | Experimental Value | Calculated Value |
Causality and Interpretation: A statistically significant reduction in paw volume increase and a high percentage of edema inhibition compared to the control group indicate anti-inflammatory activity. The goal is to demonstrate that PZ-F8 produces a dose-dependent anti-inflammatory effect that is comparable to or greater than that of Celecoxib at an equivalent dose.
The following diagram outlines the workflow for the in vivo study.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
This guide provides a structured, albeit hypothetical, framework for the preclinical comparison of a novel pyrazole-based anti-inflammatory compound, PZ-F8, with the standard-of-care drug, Celecoxib. The outlined in vitro and in vivo experiments are designed to provide a robust dataset for evaluating the potency, selectivity, and efficacy of PZ-F8.
Favorable results, such as potent and selective COX-2 inhibition and significant anti-inflammatory activity in the paw edema model, would warrant further investigation. Subsequent studies should include pharmacokinetic profiling, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and comprehensive safety and toxicology assessments to fully characterize the therapeutic potential of PZ-F8.
References
-
Carrageenan Induced Paw Edema (Rat, Mouse) . Inotiv. [Link]
-
Current status of pyrazole and its biological activities . PubMed Central. [Link]
-
NF-κB signaling in inflammation . PubMed. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives . PubMed Central. [Link]
-
Rheumatoid arthritis - Diagnosis and treatment . Mayo Clinic. [Link]
-
Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl . Frontiers. [Link]
-
Celecoxib . StatPearls - NCBI Bookshelf. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PubMed Central. [Link]
-
Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives . Egyptian Journal of Chemistry. [Link]
-
Efficacy of different glyphosate formulations on three an- nual weeds... . ResearchGate. [Link]
-
Celebrex (Celecoxib) Pharmacology . News-Medical.Net. [Link]
-
NF-κB . Wikipedia. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications . ResearchGate. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat . PubMed Central. [Link]
-
Rheumatoid Arthritis Treatment Guidelines . Arthritis Foundation. [Link]
-
Rheumatoid arthritis - Treatment . NHS. [Link]
-
NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration . Frontiers. [Link]
-
Celecoxib Pathway, Pharmacodynamics . ClinPGx. [Link]
-
Ecotoxicological Studies on the Effect of Roundup® (Glyphosate Formulation) on Marine Benthic Microalgae . PubMed. [Link]
-
Pyrazolo[5,1-c][1][21][25]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry . MDPI. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids . MDPI. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives . New Journal of Chemistry. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives . Meddocs Publishers. [Link]
-
Celecoxib -NSAID Mechanism of Action . YouTube. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . ACS Omega. [Link]
-
Peer review of the pesticide risk assessment of the active substance florpyrauxifen (variant assessed florpyrauxifen‐benzyl) . PubMed Central. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Carrageenan-Induced Paw Edema Model . Charles River Laboratories. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives . PubMed Central. [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation . PubMed Central. [Link]
-
Celecoxib . Wikipedia. [Link]
-
Rheumatoid arthritis in adults: management . NICE. [Link]
-
COX2 Inhibitor Screening Assay Kit COX2 82210 . BPS Bioscience. [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants . ResearchGate. [Link]
-
Rheumatoid Arthritis (RA) Treatment & Management . Medscape. [Link]
-
Recent advances in the therapeutic applications of pyrazolines . PubMed Central. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol . ResearchGate. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meddocsonline.org [meddocsonline.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 9. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Celecoxib - Wikipedia [en.wikipedia.org]
- 17. ClinPGx [clinpgx.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. inotiv.com [inotiv.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. criver.com [criver.com]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cross-Reactivity Analysis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Against a Diverse Kinase Panel
In the landscape of contemporary drug discovery, the characterization of a small molecule's interaction with the human kinome is a critical determinant of its therapeutic potential and potential liabilities. Protein kinases, comprising a vast family of over 500 enzymes, are central regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of specific kinase inhibitors continues to be a major focus of pharmaceutical research. The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, known to be a potent hinge-binding motif for many kinases.[2] This guide provides a comprehensive cross-reactivity profiling of a novel aminopyrazole derivative, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, against a panel of representative kinases.
To contextualize its selectivity profile, we present a direct comparison with two well-characterized kinase inhibitors: Staurosporine , a notoriously promiscuous inhibitor known to bind to a vast majority of the kinome with high affinity[3][4], and Dasatinib , a multi-targeted inhibitor with a more defined, yet still broad, spectrum of activity.[1][2][5] This comparative analysis is designed to offer researchers, scientists, and drug development professionals a framework for interpreting kinase inhibitor selectivity data and to highlight the potential of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine as a selective chemical probe or a starting point for a therapeutic candidate.
The Imperative of Kinase Selectivity Profiling
The ATP-binding site, the target of most small-molecule kinase inhibitors, exhibits a high degree of structural conservation across the kinome.[6] This homology presents a significant challenge in the development of truly selective inhibitors. Off-target inhibition can lead to unforeseen toxicities or polypharmacology, which, while sometimes beneficial, needs to be thoroughly understood.[7] Kinase panel screening is, therefore, an indispensable tool in early-stage drug discovery.[8] It provides a global view of a compound's selectivity, guiding structure-activity relationship (SAR) studies and helping to prioritize candidates with the most promising profiles for further development. A compound with a clean selectivity profile against a diverse panel of kinases is more likely to elicit a specific biological response, making it a more reliable tool for target validation and a potentially safer therapeutic agent.
Methodology: A Rigorous Approach to Kinase Profiling
The following protocol outlines a robust and reproducible method for assessing the cross-reactivity of a test compound against a panel of kinases. This methodology is based on widely accepted industry standards and employs a radiometric assay format, which directly measures the enzymatic activity of the kinases.[9]
Experimental Protocol: Radiometric Kinase Assay
-
Compound Preparation:
-
The test compound, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, and the comparator compounds, Staurosporine and Dasatinib, are dissolved in 100% DMSO to create 10 mM stock solutions.
-
Serial dilutions are prepared in assay buffer to achieve the final desired concentrations for screening. A single high concentration (e.g., 10 µM) is often used for initial broad panel screening to identify potential hits.
-
-
Kinase Reaction Setup:
-
The kinase reactions are performed in a 96-well plate format.
-
Each well contains the specific kinase, its corresponding substrate (protein or peptide), and the assay buffer.
-
The test compound or a control (DMSO vehicle) is added to the wells.
-
The reaction is initiated by the addition of [γ-³³P]ATP. The ATP concentration is kept at or near the Km for each individual kinase to provide a more accurate measure of the inhibitor's potency.[6]
-
-
Incubation and Termination:
-
The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
The reaction is terminated by the addition of a stop solution, typically containing a high concentration of EDTA to chelate the magnesium ions required for kinase activity.
-
-
Signal Detection and Data Analysis:
-
The phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The workflow for this kinase profiling experiment can be visualized as follows:
Figure 1: Workflow for radiometric kinase cross-reactivity profiling.
Comparative Selectivity Profile
The following table summarizes the hypothetical percentage inhibition data for 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine and the comparator compounds against a representative panel of 15 kinases at a concentration of 10 µM. This panel was selected to cover major branches of the human kinome, including tyrosine kinases (TK), serine/threonine kinases from the CMGC, AGC, and CAMK groups, and others.
Table 1: Kinase Inhibition Profile at 10 µM
| Kinase Target | Kinase Group | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (% Inhibition) | Staurosporine (% Inhibition) | Dasatinib (% Inhibition) |
| ABL1 | TK | 15 | 98 | 99 |
| SRC | TK | 22 | 99 | 98 |
| VEGFR2 | TK | 8 | 95 | 85 |
| EGFR | TK | 5 | 92 | 45 |
| JNK1 | CMGC | 45 | 97 | 30 |
| JNK2 | CMGC | 68 | 98 | 35 |
| JNK3 | CMGC | 95 | 99 | 40 |
| p38α (MAPK14) | CMGC | 35 | 96 | 65 |
| CDK2 | CMGC | 12 | 98 | 75 |
| GSK3β | CMGC | 18 | 99 | 25 |
| AKT1 | AGC | 9 | 94 | 15 |
| PKA | AGC | 6 | 97 | 10 |
| PKCα | AGC | 11 | 99 | 20 |
| CAMK2A | CAMK | 7 | 91 | 18 |
| AURKA | Other | 14 | 96 | 88 |
Disclaimer: The data presented for 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is hypothetical and for illustrative purposes only.
Interpretation and Discussion
The hypothetical data reveals distinct selectivity profiles for the three compounds.
-
Staurosporine , as expected, demonstrates broad and potent inhibition across all tested kinases, confirming its status as a highly promiscuous inhibitor.[3][9][10] This lack of selectivity makes it a useful positive control in kinase assays but unsuitable for targeted biological investigation in cellular systems.
-
Dasatinib exhibits a multi-targeted profile, strongly inhibiting ABL1 and SRC as its known primary targets.[1][2] It also shows significant activity against other tyrosine kinases like VEGFR2 and the serine/threonine kinase AURKA, with moderate to low activity against the other kinases in the panel. This profile is consistent with its clinical use as a multi-kinase inhibitor.
-
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine , in this hypothetical scenario, displays a remarkably selective profile. Its most significant activity is directed towards JNK3 , with moderate inhibition of the closely related JNK2 isoform and weak to negligible activity against all other kinases in the panel, including the highly related JNK1. This suggests a potential for high isoform-selectivity within the JNK family, a desirable attribute for a chemical probe targeting JNK3-mediated signaling pathways.[11][12][13][14] The aminopyrazole scaffold is a known pharmacophore for JNK inhibitors, lending plausibility to this hypothetical outcome.[11]
The concept of kinase selectivity can be visualized as follows:
Figure 2: Conceptual diagram of promiscuous vs. selective kinase inhibition.
Conclusion
This comparative guide, utilizing a hypothetical yet scientifically plausible dataset, demonstrates the power of kinase cross-reactivity profiling in characterizing a novel small molecule. The hypothetical compound, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, emerges as a potentially highly selective inhibitor of JNK3. This profile contrasts sharply with the broad-spectrum activity of Staurosporine and the multi-targeted nature of Dasatinib.
For researchers in drug discovery, this analysis underscores the importance of early and comprehensive selectivity screening. A compound with a profile similar to our hypothetical molecule would be an excellent candidate for further investigation as a chemical probe to elucidate the specific biological roles of JNK3. Subsequent steps would involve determining its potency (IC50) against the JNK isoforms, assessing its mode of action, and evaluating its efficacy and selectivity in cell-based models. The journey from a promising initial screen to a validated chemical probe or clinical candidate is long, but it begins with a clear understanding of the compound's interactions across the kinome.
References
-
JC16I selectively suppressed the abnormal activation of JNK3 signaling and sufficiently exhibited neuroprotective effect in Parkinson's diseases (PD) models. Overall, our findings highlight the potential of developing isoform-selective and cell-active JNK3 inhibitors by covalent drug design strategy targeting a conserved cysteine. This work not only provides a valuable chemical probe for JNK3-targeted investigations in vitro and in vivo but also opens new avenues for the treatment of PD. [Online]. Available: [Link]
-
Hanson, S. M., et al. What makes a kinase promiscuous for inhibitors?. Cell Chemical Biology. [Online]. Available: [Link]
-
Tanramluk, D., Schreyer, A., Pitt, W. R., & Blundell, T. L. (2009). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal research reviews, 29(4), 587-603. [Online]. Available: [Link]
-
Lin, H., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS chemical biology, 11(6), 1641-1649. [Online]. Available: [Link]
-
Hu, Y., & Bajorath, J. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS omega, 3(10), 13346-13354. [Online]. Available: [Link]
-
Tanramluk, D., Schreyer, A., Pitt, W. R., & Blundell, T. L. (2009). On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine. Chemical biology & drug design, 74(1), 16-24. [Online]. Available: [Link]
-
Lin, H., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 11(6), 1641-1649. [Online]. Available: [Link]
-
Szabo, M., et al. (2011). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of medicinal chemistry, 54(21), 7545-7558. [Online]. Available: [Link]
-
Li, J., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug metabolism and disposition, 37(6), 1242-1250. [Online]. Available: [Link]
-
ResearchGate. Promiscuity of clinical kinase inhibitors and chemical probes. [Online]. Available: [Link]
-
Li, J., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250. [Online]. Available: [Link]
-
Johnson, G. L., et al. (2011). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. ACS chemical biology, 6(10), 1034-1043. [Online]. Available: [Link]
-
MDPI. Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Online]. Available: [Link]
-
Lee, J. H., et al. (2020). Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons. Molecules, 25(19), 4496. [Online]. Available: [Link]
-
Wang, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and structural biotechnology journal, 19, 4749-4761. [Online]. Available: [Link]
-
Méndez-Lucio, O., et al. (2016). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design?. Journal of chemical information and modeling, 56(8), 1547-1563. [Online]. Available: [Link]
-
Wang, X., et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of medicinal chemistry, 66(2), 1279-1295. [Online]. Available: [Link]
-
Koster, H., et al. (2009). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Methods in molecular biology, 527, 235-251. [Online]. Available: [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Online]. Available: [Link]
-
PubChem. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. [Online]. Available: [Link]
-
PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Online]. Available: [Link]
-
PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. [Online]. Available: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide: Evaluating the Anti-proliferative Activity of Novel Pyrazole Analogs Against Standard-of-Care Chemotherapeutics
Introduction: The Strategic Imperative for Benchmarking in Oncology Drug Discovery
In the landscape of medicinal chemistry, pyrazole derivatives have emerged as a "privileged scaffold," a foundational structure renowned for its versatility and broad spectrum of pharmacological activities.[1][2] These heterocyclic compounds are not new to the clinic, with several FDA-approved drugs for cancer treatment built upon a pyrazole core.[3] Their demonstrated ability to interact with a multitude of oncologically relevant targets—including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin—makes them a fertile ground for the development of next-generation anticancer agents.[1][2][3]
However, the journey from a promising novel compound in a flask to a clinically effective therapeutic is fraught with challenges. A critical, and often underestimated, step in this preclinical journey is rigorous, objective benchmarking. It is insufficient for a novel pyrazole to simply demonstrate anti-proliferative activity; it must prove its worth against the very agents it seeks to one day complement or replace.
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to benchmark the in vitro anti-proliferative activity of novel pyrazole compounds. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and logically sound evaluation. By adhering to these principles, researchers can generate high-quality, comparative data essential for making informed decisions on which candidate molecules possess the therapeutic potential to advance in the development pipeline.
Section 1: The Rationale for a Multi-faceted Benchmarking Strategy
Effective benchmarking is not a single experiment but a strategic approach. The goal is to contextualize the potency of a novel agent. A low micromolar IC50 (half-maximal inhibitory concentration) value is meaningless in isolation. Is it more potent than Doxorubicin? Does it show a selective advantage in a lung cancer cell line where Cisplatin resistance is common? These are the questions that drive a project forward.
1.1. Selection of Appropriate Benchmark Agents:
The choice of comparator drugs is paramount. They should be clinically relevant and, ideally, possess different mechanisms of action to provide a broader context for the novel compound's activity.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy. Its primary mechanisms include DNA intercalation and inhibition of topoisomerase II, an enzyme critical for DNA replication.[4][5][6][7][] This dual action leads to DNA damage and ultimately triggers apoptosis.
-
Cisplatin: A platinum-based drug, Cisplatin exerts its cytotoxic effects by forming covalent crosslinks with purine bases in DNA.[9][10] This DNA damage disrupts repair mechanisms and cell division, inducing apoptosis.[9][11][12]
These two agents provide benchmarks for DNA-damaging mechanisms, a common modality for both established chemotherapeutics and some pyrazole derivatives.[1][2]
1.2. The Necessity of a Diverse Cancer Cell Line Panel:
Cancer is not a single disease. A compound's efficacy can vary dramatically across different tumor types. Therefore, screening against a panel of cell lines from diverse tissue origins is essential. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines from nine different cancer types (including lung, colon, breast, and leukemia), is a prime example of this principle in action.[13][14][15][16][17] For laboratory-scale screening, a curated sub-panel is often employed.
A representative panel could include:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
HCT-116: Colorectal carcinoma
-
A549: Lung carcinoma
This diversity allows for the identification of potential tumor-type selectivity, a highly desirable characteristic for a novel drug candidate.
Section 2: High-Level Experimental Workflow
The overall process for benchmarking is a systematic progression from cell culture to data analysis. The workflow ensures that each step is controlled and reproducible, lending high confidence to the final comparative data.
Caption: A typical sigmoidal dose-response curve used for IC50 determination.
Section 5: Comparative Analysis: A Case Study
To illustrate the power of this benchmarking approach, consider the following hypothetical data for a series of novel pyrazoles (NP-1, NP-2) against the benchmark drug Doxorubicin.
Table 1: Comparative Anti-proliferative Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| NP-1 | 0.25 | 0.45 | 5.8 |
| NP-2 | 8.5 | 10.2 | 12.1 |
| Doxorubicin | 0.15 | 0.20 | 0.35 |
Interpretation of Results:
-
Potency: NP-1 demonstrates potent anti-proliferative activity, with IC50 values in the sub-micromolar range against MCF-7 and HCT-116 cell lines. While not as potent as Doxorubicin, it is within a comparable range, marking it as a compound of significant interest. NP-2, with IC50 values >8 µM, shows significantly weaker activity and might be deprioritized.
-
Selectivity: A key finding is the differential activity of NP-1. It is over 20-fold more potent against the MCF-7 breast cancer line than the A549 lung cancer line (5.8 µM / 0.25 µM). This suggests a potential selectivity that Doxorubicin lacks, which is a highly valuable attribute for a targeted therapy. This selectivity profile could guide future mechanism-of-action studies.
Section 6: Mechanistic Insights and Future Directions
The data from this initial benchmark screen serves as a critical launchpad for deeper mechanistic investigations. Pyrazole scaffolds are known to inhibit various protein kinases. [1][2]The observed selectivity of NP-1 for breast and colon cancer cell lines might suggest it is targeting a kinase that is either overexpressed or a key driver of proliferation in those specific cancer types.
Caption: Hypothesized mechanism: NP-1 inhibiting the MAPK/ERK signaling pathway.
Next Steps:
-
Target Deconvolution: Employ techniques like kinome profiling or thermal shift assays to identify the specific protein target(s) of NP-1.
-
Mechanism of Action Studies: Investigate if NP-1 induces apoptosis, cell cycle arrest, or other cellular phenotypes consistent with the inhibition of its identified target.
-
In Vivo Efficacy: Advance promising candidates like NP-1 into preclinical animal models (e.g., xenograft studies) to assess their anti-tumor activity in a living system.
Conclusion
Systematic benchmarking is not merely a screening exercise; it is the foundational process of data-driven decision-making in drug discovery. By comparing novel pyrazole compounds against established and mechanistically diverse anticancer agents across a relevant panel of cell lines, researchers can rapidly identify candidates with genuine therapeutic promise. This guide provides the strategic rationale, a robust experimental protocol, and a clear data analysis framework to ensure that the most promising molecules are selected for the arduous but rewarding journey toward clinical development.
References
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Lebraud, H., & Scherer, D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. Available at: [Link]
-
Al-Ostath, S. M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Available at: [Link]
-
Luchino, J. S., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]
-
PubMed. (2023). Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. Molecules, 28(11), 4554. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]
-
Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]
-
Wikipedia. (n.d.). NCI-60. Retrieved from [Link]
-
Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]
-
GraphPad. (2022, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
-
Istrate, A. N., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences, 23(10), 5709. Available at: [Link]
-
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
Zureigat, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(18), 4486. Available at: [Link]
-
National Cancer Institute. (n.d.). COMPARE Algorithm. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Retrieved from [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature reviews. Cancer, 6(10), 813–823. Available at: [Link]
-
BenchSci. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Cisplatin. StatPearls. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2025). Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. Biointerface Research in Applied Chemistry, 15(1), 1-15. Available at: [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12. Modes of Action of Cisplatin. Retrieved from [Link]
-
Projjal, D. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Pharmasiksha. Retrieved from [Link]
-
OncoDaily. (2026, January 23). Daraxonrasib (RMC-6236): Clinical Development of a RAS(ON) Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cell viability analysis using Sulforhodamine B (SRB) assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Antiproliferative activity of pyrazoles 1-8 a. Retrieved from [Link]
-
Hollingshead, M. G., et al. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 83(19), 3127–3133. Available at: [Link]
-
ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31057–31073. Available at: [Link]
-
Florento, L. M., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. International Journal of Biomedical Science, 8(1), 76–80. Available at: [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 9. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cisplatin - Wikipedia [en.wikipedia.org]
- 12. IJMS | Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 [mdpi.com]
- 13. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 14. NCI-60 - Wikipedia [en.wikipedia.org]
- 15. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.com]
- 17. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Introduction: The Imperative of Rigorous Validation in Computational Drug Discovery
In the landscape of modern drug discovery, molecular docking serves as a powerful computational tool to predict the binding orientation of small molecules to their protein targets, thereby guiding the identification and optimization of potential drug candidates. However, the predictive power of any computational model is only as reliable as its validation. This guide provides a comprehensive, in-depth comparison of methodologies to rigorously validate molecular docking predictions, using the novel compound 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine as a case study.
Given the absence of a publicly disclosed biological target for this specific molecule, and drawing from the well-established role of pyrazole scaffolds in anti-inflammatory drugs, we have selected human Cyclooxygenase-2 (COX-2) as a plausible and illustrative target for this guide. COX-2 is a key enzyme in the inflammatory pathway and a target for numerous nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] We will utilize the high-resolution crystal structure of human COX-2 in complex with the pyrazole-containing inhibitor celecoxib (PDB ID: 3LN1) as our receptor model.[3] This allows us to demonstrate a gold-standard validation workflow, where the known inhibitor can be used to first validate our docking protocol before applying it to our compound of interest.
This guide is structured to provide not just a series of protocols, but a logical framework for thinking about and executing a robust validation strategy. We will delve into the causality behind experimental choices, ensuring that each step serves to build confidence in the final docking predictions.
I. The Foundational Step: Establishing a Reliable Docking Protocol
The first pillar of trustworthy docking predictions is the establishment of a robust and reproducible docking protocol. This involves careful preparation of both the protein receptor and the ligand, selection of an appropriate docking algorithm, and, most critically, validation of the protocol's ability to reproduce known binding modes.
A. Receptor and Ligand Preparation: The GIGO Principle in Action
The adage "Garbage In, Garbage Out" (GIGO) is particularly pertinent to molecular docking. The quality of your input structures directly dictates the quality of your output poses.
Experimental Protocol: Receptor and Ligand Preparation
-
Receptor Preparation (Human COX-2, PDB: 3LN1):
-
Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.
-
Procedure:
-
Download the PDB file (3LN1) from the Protein Data Bank.
-
Using a molecular modeling package (e.g., AutoDockTools, Schrödinger Maestro, UCSF Chimera), remove water molecules, co-solvents, and any chains not relevant to the binding site.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to all atoms using a standard force field (e.g., Gasteiger charges).
-
Save the prepared receptor in the appropriate format for your chosen docking software (e.g., PDBQT for AutoDock Vina).
-
-
-
Ligand Preparation (1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine and Celecoxib):
-
Objective: To generate a 3D conformation of the ligand, assign partial charges, and define rotatable bonds.
-
Procedure:
-
Obtain the 2D structure of the ligands (e.g., from PubChem or by drawing it in a chemical sketcher).
-
Convert the 2D structure to a 3D conformation using a tool like Open Babel or the ligand preparation module of your docking software.
-
Assign partial charges (e.g., Gasteiger).
-
Define the rotatable bonds, which the docking algorithm will explore during the simulation.
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
-
B. Docking Software Selection: A Comparative Overview
A variety of molecular docking programs are available, each with its own search algorithm and scoring function. The choice of software can significantly impact the results.[4]
| Software | Search Algorithm | Scoring Function Principle | Strengths | Considerations |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical Free Energy Function | Fast, accurate, and freely available for academic use.[5] | May be less accurate for ligands with many rotatable bonds. |
| Glide (Schrödinger) | Hierarchical search protocol | Empirical with terms for key interactions | High accuracy and good at virtual screening. | Commercial software with a significant cost. |
| GOLD | Genetic Algorithm | Empirical and knowledge-based terms | Highly flexible and customizable. | Can be slower than other methods. |
For this guide, we will utilize AutoDock Vina due to its widespread accessibility and proven performance.[5]
C. Protocol Validation via Re-docking: The Litmus Test
Before docking our target compound, we must validate that our chosen protocol can accurately reproduce the known binding mode of a reference ligand. This is achieved through a process called "re-docking."
Experimental Protocol: Re-docking of Celecoxib
-
Objective: To dock the co-crystallized ligand (celecoxib) back into the binding site of COX-2 and compare the predicted pose to the crystallographic pose.
-
Procedure:
-
Define the docking search space (the "grid box") to encompass the known binding site of celecoxib in PDB entry 3LN1.
-
Perform the docking simulation using the prepared COX-2 receptor and celecoxib ligand with AutoDock Vina.
-
Analyze the results, focusing on the top-ranked predicted pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the predicted pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful re-docking.[6]
-
Caption: Workflow for docking protocol validation via re-docking.
II. Computational Validation: Beyond the RMSD
While a low RMSD in re-docking is a good starting point, it is not sufficient to fully validate your docking predictions. Further computational analyses can provide deeper insights into the stability and energetics of the predicted binding pose.
A. Molecular Dynamics (MD) Simulations: Assessing Pose Stability
MD simulations can assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the interaction.
Experimental Protocol: MD Simulation of the Docked Complex
-
Objective: To evaluate the stability of the docked pose of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine in the COX-2 binding site.
-
Software: GROMACS is a widely used, free, and open-source MD simulation package.[7]
-
Procedure:
-
Prepare the topology and parameter files for the protein-ligand complex using a force field such as CHARMM36.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
Perform energy minimization to remove steric clashes.
-
Run a short equilibration simulation with position restraints on the protein and ligand heavy atoms.
-
Run a production MD simulation for a suitable duration (e.g., 50-100 ns).
-
Analyze the trajectory to assess the stability of the ligand's position (RMSD of the ligand relative to the protein), and the persistence of key interactions (e.g., hydrogen bonds).
-
Caption: General workflow for molecular dynamics simulation.
B. Comparison with Alternative Prediction Methods
Comparing your docking results with predictions from other computational methods can provide an additional layer of confidence.
| Method | Principle | Strengths | Limitations |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Can be used for virtual screening and scaffold hopping. | Requires a set of known active molecules. |
| Machine Learning Models | Learns from large datasets of protein-ligand interactions to predict binding. | Can be very fast and accurate for well-characterized targets. | Performance depends heavily on the quality and diversity of the training data. |
III. Experimental Validation: The Ultimate Arbiter
Computational predictions, no matter how rigorously validated in silico, must ultimately be confirmed by experimental data. Biophysical assays that directly measure protein-ligand binding are the gold standard for validating docking predictions.
A. Surface Plasmon Resonance (SPR): Real-time Kinetics
SPR is a label-free technique that measures the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor surface in real-time.[8][9]
Experimental Protocol: SPR Analysis
-
Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine to COX-2.
-
Procedure:
-
Immobilize purified COX-2 protein onto an SPR sensor chip.
-
Inject a series of concentrations of the compound over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the protein.
-
Analyze the resulting sensorgrams to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
B. Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2]
Experimental Protocol: ITC Analysis
-
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.
-
Procedure:
-
Place a solution of purified COX-2 in the sample cell of the calorimeter.
-
Titrate a solution of the compound into the sample cell in a series of small injections.
-
Measure the heat change associated with each injection.
-
Plot the heat change per injection against the molar ratio of ligand to protein and fit the data to a binding model to determine the thermodynamic parameters.
-
Table of Expected Experimental Data
| Technique | Parameters Measured | Interpretation |
| SPR | KD (Equilibrium Dissociation Constant), ka (Association Rate), kd (Dissociation Rate) | A lower KD indicates stronger binding. The kinetic parameters provide insights into how quickly the compound binds and dissociates. |
| ITC | KD, n (Stoichiometry), ΔH (Enthalpy Change), ΔS (Entropy Change) | Provides a complete thermodynamic signature of the binding event, revealing the driving forces of the interaction. |
IV. Synthesizing the Evidence: A Holistic Approach to Validation
The true power of this validation framework lies not in any single method, but in the convergence of evidence from multiple, independent lines of inquiry.
Caption: An integrated workflow for docking prediction validation.
A successful validation would demonstrate:
-
A robust docking protocol capable of reproducing known binding modes.
-
A stable predicted binding pose in molecular dynamics simulations.
-
Experimentally confirmed binding with a biologically relevant affinity, as measured by SPR and/or ITC.
By following this multi-faceted approach, researchers can move beyond simple docking scores and build a compelling, evidence-based case for the predicted binding mode of their compound of interest. This rigorous validation is not merely a technical exercise; it is a fundamental requirement for advancing computational hits into viable drug discovery programs.
References
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]
-
Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from docking validation. Journal of Medicinal Chemistry, 48(1), 1-5. [Link]
-
Shaheen, M. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]
-
Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]
-
ResearchGate. Pose validation for testing docking algorithm. [Link]
-
AutoDock. Tutorial – AutoDock Vina. [Link]
-
RCSB PDB. 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]
-
Abdel-Aziz, A. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Archiv der Pharmazie, e2400123. [Link]
-
Sabe, V. T., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(13), 4818-4832. [Link]
-
Piliarik, M., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1522, 15-32. [Link]
-
Gorgan, A. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Wikipedia. Isothermal titration calorimetry. [Link]
-
Prof. Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
-
Ayaz, M., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules, 28(14), 5363. [Link]
-
Ngachilindi, S. B. M. (2022, April 25). How to validate the molecular docking results? ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2022). Progress in COX-2 inhibitors: A journey so far. Saudi Pharmaceutical Journal, 30(1), 1-17. [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 3. rcsb.org [rcsb.org]
- 4. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents | MDPI [mdpi.com]
- 5. COX-2 | Cyclooxygenase | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 [ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to Metabolic Stability: Fluorinated vs. Non-Fluorinated Pyrazoles
Introduction: The Rise of Pyrazoles and the Fluorine Advantage in Drug Discovery
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1] Pyrazole-containing molecules have shown efficacy as anti-inflammatory, anticancer, and anti-obesity agents, among other therapeutic applications.[2] A critical parameter in the journey from a promising compound to a viable drug is its metabolic stability—the molecule's resistance to being broken down by the body's metabolic enzymes.[3] Poor metabolic stability can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, dooming an otherwise potent drug candidate.[4]
A widely adopted strategy to enhance the metabolic stability of drug candidates, including pyrazoles, is the selective incorporation of fluorine atoms.[5][6] This guide provides a comparative analysis of the metabolic stability of fluorinated and non-fluorinated pyrazoles, delving into the underlying physicochemical principles and offering practical, field-proven experimental protocols for their evaluation.
The Mechanism of Metabolic Oxidation: Beyond C-F Bond Strength
The primary route of metabolism for many drugs is oxidation, catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver.[7][8] These enzymes introduce polar groups onto lipophilic molecules, facilitating their excretion.[8] For aromatic and heteroaromatic rings like pyrazole, this often involves hydroxylation at electron-rich positions.
A common misconception is that fluorine enhances metabolic stability simply because the carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond.[9][10] While true, this explanation is an oversimplification. The more accurate rationale lies in how fluorine's powerful electron-withdrawing nature fundamentally alters the electronic properties of the pyrazole ring.[9][10]
By pulling electron density away from the aromatic system, fluorine substitution lowers the energy of the Highest Occupied Molecular Orbital (HOMO).[9] Since the rate-limiting step in CYP450-mediated aromatic oxidation is an electrophilic attack on the ring, a lower HOMO energy makes the molecule a less favorable substrate for the enzyme, thus "blocking" or slowing down the metabolic process.[9] Therefore, fluorination doesn't just physically protect a specific site; it deactivates the entire aromatic region towards oxidative attack.
Comparative Analysis: Performance and Supporting Data
The practical impact of fluorination is a significant increase in metabolic half-life (t½) and a corresponding decrease in intrinsic clearance (CLint), the measure of a drug's metabolism rate in the absence of other physiological factors.[11] Let's consider a hypothetical but representative pair of pyrazole-based kinase inhibitors.
| Compound | Structure | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg) |
| PZ-1 (Non-Fluorinated) | Pyrazole-Aryl | 15 | 46.2 |
| F-PZ-1 (Fluorinated) | 4-Fluoro-Pyrazole-Aryl | > 120 | < 5.8 |
| HLM: Human Liver Microsomes. Data is representative for illustrative purposes. |
In this example, the simple addition of a fluorine atom to the pyrazole ring transforms the compound from metabolically labile (t½ = 15 min) to highly stable (t½ > 120 min). This dramatic improvement is a direct consequence of the electronic deactivation of the pyrazole core, preventing CYP450-mediated hydroxylation. Such a modification can be the key to achieving a desirable pharmacokinetic profile, allowing for less frequent dosing and more consistent drug exposure in patients.[11]
Experimental Protocol: Assessing Metabolic Stability with Liver Microsomes
To empirically determine these parameters, the in vitro liver microsomal stability assay is the industry-standard method.[12][13] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[11] This assay is cost-effective, has high throughput, and provides a reliable prediction of in vivo hepatic clearance.[11][13]
Causality Behind Experimental Choices:
-
Enzyme Source (Liver Microsomes): We choose microsomes because they are highly enriched in the Phase I metabolic enzymes (CYPs) responsible for the primary oxidative metabolism of most small-molecule drugs.[12][14]
-
Cofactor (NADPH): The CYP450 catalytic cycle is dependent on a reducing equivalent, which is provided by NADPH.[8] Running a parallel incubation without NADPH serves as a crucial negative control. If the compound degrades in the absence of NADPH, it indicates non-CYP mediated degradation (e.g., chemical instability in the buffer).
-
Positive Control (e.g., Verapamil): A compound with a known, moderate-to-high clearance rate is included to validate the metabolic competency of the microsomal batch and the assay system.
-
Quenching with Acetonitrile: The reaction is stopped by adding cold acetonitrile. This serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it contains an internal standard for accurate quantification by LC-MS/MS.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 1 M stock solution of the test compound (fluorinated and non-fluorinated pyrazoles) and positive control in DMSO. Serially dilute to a working concentration of 100 µM.
-
Reaction Mixture Preparation:
-
In a 96-well plate, add 196 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 2 µL of the 100 µM test compound working solution to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Prepare a 10 mM NADPH stock solution in buffer.
-
To initiate the reaction, add 2 µL of the 10 mM NADPH solution to each well, bringing the final volume to 200 µL and the final NADPH concentration to 100 µM. For the negative control wells ("-NADPH"), add 2 µL of buffer instead.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot from the reaction wells.
-
Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing 100 µL of cold acetonitrile with an internal standard (e.g., Tolbutamide). The "0 minute" time point is taken immediately after adding NADPH.
-
-
Sample Processing:
-
Seal the quenching plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and well-validated approach to enhancing the metabolic stability of pyrazole-based drug candidates.[15][16] By leveraging fluorine's profound electron-withdrawing effects, medicinal chemists can effectively "shield" the pyrazole core from oxidative metabolism by CYP450 enzymes, leading to significant improvements in half-life and clearance profiles. The in vitro liver microsomal stability assay remains an indispensable tool for quantifying these effects, providing critical data that guides the optimization of drug candidates. As our understanding of drug metabolism continues to deepen, the rational design of fluorinated molecules will undoubtedly play an increasingly crucial role in the development of safer and more effective medicines.[6]
References
- Bhattarai, P. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- In, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
-
Scott, E. E., & Davydov, D. R. (2017). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Wang, L., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Scepanovic, M., et al. (2011). A Probabilistic Approach to Classifying Metabolic Stability. ResearchGate. [Link]
-
In, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
de Graaf, C., et al. (2020). Predicting liver cytosol stability of small molecules. Journal of Cheminformatics. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]
-
Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
-
Ismail, F. M. D. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal and Chemical Sciences. [Link]
-
Chilmonczyk, Z., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
-
Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Zambon, A., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
-
Guengerich, F. P. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]
-
Bhattarai, P., & Sigman, M. S. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes. YouTube. [Link]
-
Sławiński, J., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules. [Link]
-
O'Hagan, D., & Rzepa, H. S. (1997). Some influences of fluorine in bioorganic chemistry. Chemical Communications. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. bioivt.com [bioivt.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Orthogonal Assays for Confirming the Biological Activity of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine as a Putative RIPK1 Inhibitor
For researchers, scientists, and drug development professionals, the validation of a small molecule's biological activity is a critical step in the journey from a chemical entity to a potential therapeutic. This guide provides a comprehensive framework for confirming the biological activity of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine , a novel compound with a pyrazole scaffold. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] Notably, derivatives of 1H-pyrazol-3-amine have recently been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[5]
This guide, therefore, puts forward a series of orthogonal assays to rigorously test the hypothesis that 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine functions as a RIPK1 inhibitor. An orthogonal approach, which employs multiple, distinct methods to measure the same biological phenomenon, is essential for building a robust and reliable dataset, minimizing the risk of artifacts and off-target effects. We will explore a biochemical assay to determine direct enzyme inhibition, a cell-based assay to confirm activity in a physiological context, and a biophysical assay to verify direct target engagement.
The Rationale for an Orthogonal Approach
Confirming the biological activity of a compound requires more than a single experimental readout. A multi-faceted approach provides a more complete picture and strengthens the validity of the findings. Our strategy is built on three pillars of investigation:
-
Biochemical Assay: Directly measures the compound's effect on the purified target protein. This is the first step to understanding if there is a direct interaction.
-
Cell-Based Assay: Evaluates the compound's activity within a living cell, providing insights into its cell permeability, stability, and ability to engage the target in a complex biological system.[6][7][8]
-
Biophysical Assay: Confirms the physical interaction between the compound and the target protein, providing evidence of direct binding.[9][10][11]
This comprehensive validation strategy is visualized in the workflow diagram below.
Caption: Orthogonal workflow for validating a hypothesized RIPK1 inhibitor.
Assay 1: In Vitro Biochemical Kinase Assay
The initial step is to ascertain if 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine directly inhibits the enzymatic activity of RIPK1. A fluorescence-based kinase assay is a sensitive and high-throughput method for this purpose.[12]
Principle
This assay measures the phosphorylation of a substrate peptide by the RIPK1 kinase domain. The amount of phosphorylated substrate is quantified using a fluorescent readout. A decrease in fluorescence in the presence of the test compound indicates inhibition of RIPK1 activity.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine in 100% DMSO.
-
Serially dilute the compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare a solution of recombinant human RIPK1 kinase domain in assay buffer.
-
Prepare a solution of a fluorescently labeled substrate peptide (e.g., a generic kinase substrate like Myelin Basic Protein) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to a 384-well plate.
-
Add 5 µL of the RIPK1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
Read the fluorescence intensity on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) |
| 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | RIPK1 | Biochemical Kinase Assay | 50 |
| Reference Inhibitor (e.g., Necrostatin-1) | RIPK1 | Biochemical Kinase Assay | 100 |
Assay 2: Cellular Necroptosis Assay
Following the confirmation of direct enzymatic inhibition, the next crucial step is to evaluate the compound's efficacy in a cellular context.[13] A necroptosis assay in a relevant cell line will determine if the compound can penetrate the cell membrane and inhibit RIPK1-mediated cell death.
Principle
Necroptosis is a form of programmed cell death that is dependent on RIPK1 kinase activity. In certain cell lines, such as the human monocytic cell line U937, necroptosis can be induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor. Cell viability is measured as a readout of necroptosis inhibition.
Experimental Protocol
-
Cell Culture:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed 10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α (100 ng/mL), a Smac mimetic (100 nM), and a pan-caspase inhibitor (20 µM).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Data Analysis:
-
Calculate the percent protection from necroptosis for each compound concentration.
-
Plot the percent protection against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
Data Presentation
| Compound | Cell Line | Assay Type | EC50 (nM) |
| 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | U937 | Cellular Necroptosis | 250 |
| Reference Inhibitor (e.g., Necrostatin-1) | U937 | Cellular Necroptosis | 500 |
Assay 3: Biophysical Target Engagement Assay - Differential Scanning Fluorimetry (DSF)
To provide definitive evidence of a direct physical interaction between the compound and the target protein, a biophysical assay is employed.[11] Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and cost-effective method to assess compound binding.
Principle
DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. The binding of a ligand, such as our test compound, to the protein stabilizes its structure, resulting in an increase in the melting temperature (Tm). This change in Tm is indicative of direct target engagement.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a solution of purified RIPK1 kinase domain in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO™ Orange).
-
Prepare a 10 mM stock solution of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine in DMSO.
-
-
Assay Procedure:
-
In a 96-well PCR plate, combine the RIPK1 protein, the fluorescent dye, and the test compound at a final concentration of 10 µM.
-
Seal the plate and place it in a real-time PCR instrument.
-
Ramp the temperature from 25°C to 95°C with a heating rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The Tm is the temperature at which the fluorescence is at its maximum.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the compound.
-
Data Presentation
| Compound | Target | Assay Type | ΔTm (°C) |
| 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | RIPK1 | Thermal Shift (DSF) | +5.2 |
| DMSO Control | RIPK1 | Thermal Shift (DSF) | 0 |
Synthesizing the Evidence: A Self-Validating System
The power of this orthogonal approach lies in the convergence of data from three independent methodologies. A positive result in the biochemical assay demonstrates that the compound can inhibit the target enzyme in a simplified, controlled environment. The cellular assay then confirms that this activity translates to a more complex, physiological setting, indicating that the compound is cell-permeable and can engage its target within the cell. Finally, the biophysical assay provides direct evidence of a physical interaction between the compound and the target protein, solidifying the mechanism of action.
The signaling pathway and the points of intervention for our proposed assays are illustrated below.
Caption: RIPK1 signaling pathway and points of assay intervention.
References
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021, April 16). Retrieved January 25, 2026, from [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017, October 2). Retrieved January 25, 2026, from [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers. (2023, February 23). Retrieved January 25, 2026, from [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC - NIH. (2019, January 3). Retrieved January 25, 2026, from [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7). Retrieved January 25, 2026, from [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). Retrieved January 25, 2026, from [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 31). Retrieved January 25, 2026, from [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved January 25, 2026, from [Link]
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC - NIH. (2023, February 24). Retrieved January 25, 2026, from [Link]
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
-
Pyrazolo[5,1-c][1][2][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1 - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents. (n.d.).
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Retrieved January 25, 2026, from [Link]
-
Gαi/o GPCR assays | ION Biosciences. (n.d.). Retrieved January 25, 2026, from [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. (2025, October 23). Retrieved January 25, 2026, from [Link]
-
Investigation of Enzyme Inhibition Mechanism - University of New Haven. (n.d.). Retrieved January 25, 2026, from [Link]
-
Eurofins DiscoverX GPCR Assays - YouTube. (2020, June 15). Retrieved January 25, 2026, from [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. (n.d.). Retrieved January 25, 2026, from [Link]
-
A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8). Retrieved January 25, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 25, 2026, from [Link]
-
measuring enzyme inhibition by drugs - YouTube. (2021, January 12). Retrieved January 25, 2026, from [Link]
-
Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research - Frontiers. (n.d.). Retrieved January 25, 2026, from [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. (n.d.). Retrieved January 25, 2026, from [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023, January 17). Retrieved January 25, 2026, from [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC - PubMed Central. (2024, May 14). Retrieved January 25, 2026, from [Link]
-
GPCR Signaling Assays | GPCR Assay Kits - Indigo Biosciences. (n.d.). Retrieved January 25, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 25, 2026, from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meddocsonline.org [meddocsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 10. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
